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Foundational

Pharmacokinetic Profiling of 4-Ethylisoquinoline-1,3(2H,4H)-dione: A Strategic Guide for Early Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The isoquinoline-1,3(2H,4H)-dione scaffold is a privileged structure in medicinal chemistry, forming the core of variou...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The isoquinoline-1,3(2H,4H)-dione scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds.[1][2] The successful progression of any new chemical entity (NCE) from a promising hit to a clinical candidate is critically dependent on a thorough understanding of its pharmacokinetic (PK) profile. This guide provides a comprehensive framework for the systematic evaluation of 4-Ethylisoquinoline-1,3(2H,4H)-dione, a representative member of this class, within an early drug discovery context. We will detail the strategic sequence of in vitro and in vivo assays, explain the scientific rationale behind each experimental choice, and provide actionable protocols. This document is designed to empower researchers to generate a robust ADME (Absorption, Distribution, Metabolism, and Excretion) dataset, enabling informed decision-making and guiding subsequent medicinal chemistry efforts.

Introduction: The Central Role of Pharmacokinetics

In early drug discovery, the mantra "potency is not enough" holds significant weight. A compound may exhibit nanomolar potency against its target in a biochemical assay, but if it cannot reach that target in a living system at a sufficient concentration and for an adequate duration, it is destined for failure. The study of pharmacokinetics—what the body does to a drug—provides the critical bridge between in vitro activity and in vivo efficacy.[3][4]

The 4-Ethylisoquinoline-1,3(2H,4H)-dione core represents a class of molecules with significant therapeutic potential, explored for activities such as cyclin-dependent kinase 4 (CDK4) inhibition.[5] However, its relatively rigid, planar structure and dione functionality present potential pharmacokinetic challenges, including poor solubility and susceptibility to metabolism. Early and systematic ADME profiling is therefore not just recommended; it is essential to mitigate the risk of costly late-stage failures.[6][7]

This guide outlines a logical, tiered approach to building a comprehensive PK profile for novel compounds like 4-Ethylisoquinoline-1,3(2H,4H)-dione.

G cluster_0 Phase 1: In Silico & Physicochemical Profiling cluster_1 Phase 2: In Vitro ADME Screening cluster_2 Phase 3: In Vivo Pharmacokinetics cluster_3 Phase 4: Decision Making A Physicochemical Characterization (Solubility, logP, pKa) B Permeability (PAMPA) A->B Informs Assay Conditions C Metabolic Stability (Liver Microsomes) A->C Informs Assay Conditions D DDI Risk (CYP450 Inhibition) A->D Informs Assay Conditions E Distribution (Plasma Protein Binding) A->E Informs Assay Conditions F Bioanalytical Method Development (LC-MS/MS) B->F Requires Quantification Method H Integrated Data Analysis & Candidate Selection B->H Provides Mechanistic Insight C->F Requires Quantification Method C->H Provides Mechanistic Insight D->F Requires Quantification Method D->H Provides Mechanistic Insight E->F Requires Quantification Method E->H Provides Mechanistic Insight G Exploratory Rodent PK Study (IV & PO Dosing) F->G Enables In Vivo Analysis G->H Generates Key PK Parameters

Figure 1: A tiered workflow for pharmacokinetic characterization in early drug discovery.

Chapter 1: Foundational Physicochemical & In Vitro Profiling

The journey begins with characterizing the fundamental properties of the molecule that govern its behavior in biological systems. These assays are designed to be high-throughput, providing rapid feedback to prioritize compounds and identify potential liabilities early.[8]

Permeability Assessment: The Gateway to Absorption

A drug intended for oral administration must first cross the intestinal wall to enter circulation. The Parallel Artificial Membrane Permeability Assay (PAMPA) is an indispensable first-line tool to assess a compound's potential for passive, transcellular absorption.[9][10]

Causality Behind the Choice: PAMPA is selected for its simplicity, low cost, and high throughput.[11] It isolates the single mechanism of passive diffusion, providing a clean rank-ordering of compounds without the biological complexities of active transport or efflux, which can be studied later in more complex cell-based assays if warranted.[9]

  • Preparation of Lipid Solution: A solution of a phospholipid (e.g., 2% w/v L-α-phosphatidylcholine) is prepared in an organic solvent like dodecane.

  • Coating the Donor Plate: The filter membrane of a 96-well donor plate is coated with a small volume (e.g., 5 µL) of the lipid solution.

  • Compound Preparation: 4-Ethylisoquinoline-1,3(2H,4H)-dione is dissolved in a suitable buffer (e.g., PBS at pH 7.4) to a final concentration of 10-50 µM. The final DMSO concentration should be kept low (<1%) to maintain membrane integrity.

  • Assay Setup: The acceptor plate wells are filled with 300 µL of buffer. The prepared compound solutions are added to the donor plate wells (200 µL).

  • Incubation: The donor plate is carefully placed onto the acceptor plate, creating a "sandwich".[12] This assembly is incubated at room temperature for a defined period (e.g., 4-18 hours).[11]

  • Quantification: After incubation, the plates are separated. The concentrations of the compound in the donor (CD), acceptor (CA), and a reference well (equilibrium) are determined using a suitable analytical method, typically LC-MS/MS or UV-Vis spectroscopy.

  • Calculation: The effective permeability (Pe) is calculated. High, medium, and low permeability controls (e.g., testosterone, furosemide) must be run in parallel to validate the assay.

PAMPA cluster_membrane cluster_acceptor Acceptor Plate (pH 7.4) donor_well Test Compound in Buffer membrane Artificial Lipid Membrane donor_well->membrane acceptor_well Buffer membrane->acceptor_well diffusion Passive Diffusion →

Figure 2: Schematic of the PAMPA assay setup.

Metabolic Stability: The First Look at Clearance

Metabolic stability provides a crucial estimate of how susceptible a compound is to breakdown by liver enzymes, primarily Cytochrome P450s (CYPs).[13] High metabolic instability often leads to rapid clearance and poor oral bioavailability. The liver microsomal stability assay is the industry-standard initial screen.[14]

Causality Behind the Choice: Liver microsomes are subcellular fractions that are enriched in Phase I metabolic enzymes (CYPs) and are a cost-effective, readily available test system.[15] This assay helps predict hepatic clearance and the metabolic half-life of a compound, guiding decisions on whether the compound's stability needs to be improved through chemical modification.

  • Reagent Preparation: Prepare a master mix containing liver microsomes (e.g., 0.5 mg/mL protein concentration), phosphate buffer (pH 7.4), and MgCl₂. Prepare a separate NADPH regenerating system solution (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[13]

  • Compound Incubation: Pre-warm the microsomal master mix and a 2 µM solution of 4-Ethylisoquinoline-1,3(2H,4H)-dione at 37°C.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system. A parallel incubation without the NADPH system serves as a negative control to account for non-enzymatic degradation.[13]

  • Time-Point Sampling: Aliquots are taken from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 45, 60 minutes).[16]

  • Reaction Quenching: Each aliquot is immediately added to a quenching solution (e.g., ice-cold acetonitrile or methanol) containing an internal standard to stop the reaction and precipitate proteins.

  • Sample Processing & Analysis: Samples are centrifuged to pellet the precipitated protein. The supernatant is then analyzed by LC-MS/MS to determine the remaining concentration of the parent compound at each time point.

  • Data Analysis: The natural logarithm of the percentage of compound remaining is plotted against time. The slope of this line gives the elimination rate constant (k). From this, the in vitro half-life (t1/2) and intrinsic clearance (CLint) are calculated.

ParameterFormulaDescription
In Vitro Half-life (t1/2) 0.693 / kTime required for 50% of the compound to be metabolized.
Intrinsic Clearance (CLint) (0.693 / t1/2) * (mL incubation / mg microsomes)The inherent metabolic capacity of the liver for the compound.

Table 1: Key parameters derived from the microsomal stability assay.

Drug-Drug Interaction (DDI) Potential: CYP450 Inhibition

Inhibition of CYP enzymes is a major cause of clinically relevant drug-drug interactions.[17] Early assessment of a compound's potential to inhibit key CYP isoforms is a regulatory expectation and critical for safety.[18][19]

Causality Behind the Choice: An in vitro CYP inhibition assay using human liver microsomes provides a direct measure of a compound's ability to interfere with the metabolism of other drugs.[18] Identifying a compound as a potent inhibitor of a major isoform like CYP3A4 or CYP2D6 early on allows for its deprioritization or modification to mitigate this risk.

  • System Setup: The assay is run using human liver microsomes, which contain a full complement of CYP enzymes. A specific probe substrate for each major CYP isoform (e.g., Phenacetin for CYP1A2, Bupropion for CYP2B6, Amodiaquine for CYP2C8, Diclofenac for CYP2C9, Mephenytoin for CYP2C19, Dextromethorphan for CYP2D6, and Midazolam for CYP3A4) is used.[18]

  • Inhibitor Concentrations: Prepare a series of dilutions of 4-Ethylisoquinoline-1,3(2H,4H)-dione (e.g., from 0.1 to 100 µM).

  • Incubation: For each CYP isoform, the microsomes, probe substrate, and each concentration of the test compound are incubated at 37°C.

  • Reaction Initiation & Termination: The reaction is started by adding an NADPH regenerating system and stopped after a short incubation period (e.g., 10-15 minutes) by adding a quenching solvent.

  • Analysis: The concentration of the specific metabolite formed from the probe substrate is quantified by LC-MS/MS.

  • IC50 Determination: The rate of metabolite formation at each inhibitor concentration is compared to a vehicle control (0% inhibition). The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is calculated by fitting the data to a dose-response curve.

CYP IsoformProbe SubstratePositive Control Inhibitor
CYP1A2 Phenacetinα-Naphthoflavone
CYP2C9 DiclofenacSulfaphenazole
CYP2C19 S-MephenytoinTiclopidine
CYP2D6 DextromethorphanQuinidine
CYP3A4 MidazolamKetoconazole

Table 2: Example set of probe substrates and control inhibitors for a CYP inhibition panel.

Plasma Protein Binding: Quantifying the Free Fraction

Only the unbound (free) fraction of a drug is available to interact with its target and exert a therapeutic effect.[20] High plasma protein binding (PPB) can significantly limit the efficacy of a compound. The Rapid Equilibrium Dialysis (RED) method is a widely accepted standard for determining the fraction unbound (fu).

Causality Behind the Choice: The RED device provides a simple and accurate way to measure equilibrium between the free and protein-bound drug without the artifacts of other methods like ultrafiltration (e.g., non-specific binding to the filter membrane).[20][21] Understanding the fu is essential for interpreting in vitro potency data and predicting the in vivo efficacious concentration.

  • Device Preparation: A RED device consists of a base plate with multiple wells, each divisible into two chambers by a semipermeable membrane (8 kDa molecular weight cutoff).

  • Sample Preparation: Plasma (human, rat, or mouse) is spiked with 4-Ethylisoquinoline-1,3(2H,4H)-dione at a known concentration (e.g., 1 µM).

  • Loading the Device: The plasma-drug mixture (e.g., 200 µL) is added to one chamber (the plasma chamber), and dialysis buffer (PBS, pH 7.4) is added to the other chamber (the buffer chamber).[20]

  • Incubation: The plate is sealed and incubated at 37°C with shaking for 4-6 hours to allow the free drug to reach equilibrium across the membrane.

  • Sampling and Matrix Matching: After incubation, equal volume aliquots are removed from both the plasma and buffer chambers. To ensure accurate analysis, the buffer aliquot is mixed with blank plasma, and the plasma aliquot is mixed with buffer.

  • Analysis: The concentration of the compound in both matrix-matched samples is determined by LC-MS/MS.

  • Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Chapter 2: Bridging to In Vivo: The Exploratory PK Study

Once a compound shows a promising in vitro ADME profile (e.g., good permeability, moderate stability, low DDI risk, and acceptable protein binding), the next crucial step is to understand its behavior in a living organism.[22] An exploratory rodent PK study is designed to answer fundamental questions about the compound's concentration-time profile in the body.[23]

Causality Behind the Choice: A rodent model (typically rat or mouse) provides the first in vivo data on key PK parameters like bioavailability, clearance, and half-life.[24] Administering the compound by both intravenous (IV) and oral (PO) routes is critical. The IV dose reveals the drug's disposition and clearance independent of absorption, while the PO dose assesses oral absorption and first-pass metabolism. Comparing the two allows for the calculation of absolute oral bioavailability (F%).

  • Animal Model: Male Sprague-Dawley rats (n=3 per group) are commonly used. Animals are cannulated (e.g., jugular vein) to allow for serial blood sampling.

  • Dose Formulation: The compound is formulated in a suitable vehicle for both IV (e.g., saline with a co-solvent like PEG400) and PO (e.g., 0.5% methylcellulose) administration.

  • Dosing:

    • IV Group: A single bolus dose (e.g., 1-2 mg/kg) is administered via the tail vein.

    • PO Group: A single oral gavage dose (e.g., 5-10 mg/kg) is administered.

  • Blood Sampling: Blood samples (~100 µL) are collected from the jugular vein cannula at pre-defined time points (e.g., Pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). Samples are collected into tubes containing an anticoagulant (e.g., K₂EDTA).

  • Plasma Preparation: Blood samples are immediately centrifuged to separate plasma, which is then stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of 4-Ethylisoquinoline-1,3(2H,4H)-dione are determined using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationIndicates rate and extent of absorption (PO).
Tmax Time to reach CmaxIndicates rate of absorption (PO).
AUC(0-inf) Area under the concentration-time curveRepresents total drug exposure.
t1/2 Elimination half-lifeTime for plasma concentration to decrease by 50%.
CL ClearanceVolume of plasma cleared of drug per unit time.
Vdss Volume of distribution at steady stateApparent volume into which the drug distributes.
F% Absolute Oral BioavailabilityFraction of the oral dose that reaches systemic circulation.

Table 3: Primary pharmacokinetic parameters obtained from an in vivo study.

Conclusion: Synthesizing the Data for Go/No-Go Decisions

The ultimate goal of this comprehensive profiling is to build a holistic understanding of the molecule's disposition. The in vitro data should be used to explain the in vivo results. For example:

  • Low oral bioavailability (F%) could be rationalized by poor permeability in the PAMPA assay, high instability in the liver microsome assay, or a combination of both.

  • High clearance (CL) observed in vivo would be expected if the compound showed rapid metabolism in vitro.

  • A large volume of distribution (Vdss) might be correlated with high lipophilicity and extensive binding to tissues.

By integrating these datasets, a research team can make an informed, data-driven decision: Does 4-Ethylisoquinoline-1,3(2H,4H)-dione possess a pharmacokinetic profile suitable for further development? Or do the identified liabilities (e.g., poor bioavailability, high DDI risk) necessitate further medicinal chemistry optimization to improve its drug-like properties? This structured, hypothesis-driven approach to pharmacokinetic evaluation is fundamental to the success of modern drug discovery programs.[25]

References

  • Lin, X., Ge, K., He, N., & Li, W. (2022). Selected bioactive isoquinoline‐1,3(2H,4H)
  • Marcinkowska, M., Kotańska, M., Zagórska, A., & Kolaczkowski, M. Structures of the designed 4,4-dimethylisoquinoline-1,3(2H,4H)-dione derivatives.
  • Ge, K., Lin, X., He, N., Li, W., & Li, W. (2023). Selected bioactive isoquinoline‐1,3(2H,4H)
  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Retrieved from [Link]

  • Kumar, A., & Kumar, A. (2025).
  • Selvita. (n.d.). In Vitro ADME. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Early Drug Discovery and Development Guidelines: For Academic Researchers, Collaborators, and Start-up Companies. In Assay Guidance Manual.
  • Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50). Retrieved from [Link]

  • Aftab, S., & Shafi, S. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. protocols.io.
  • Cary, D. R., et al. (n.d.). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. PMC.
  • Wang, X., et al. (n.d.). Enantioselective amination of 4-alkylisoquinoline-1,3(2H,4H)
  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • Choi, Y. H., et al. (2008).
  • Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved from [Link]

  • Okafor, U. C., et al. (2023). The Guidelines for Early Drug Discovery for Future Application.
  • Jo, H., et al. (n.d.). Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. PMC.
  • Zhu, G., et al. (2008). 4-(Phenylaminomethylene)isoquinoline-1,3(2H,4H)-diones as potent and selective inhibitors of the cyclin-dependent kinase 4 (CDK4). Journal of Medicinal Chemistry.
  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]

  • Sanford-Burnham Center for Chemical Genomics. (n.d.). Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. PubChem.
  • Szymański, P., et al. (2024). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Molecules.
  • Creative Biolabs. (n.d.). Rodent In Vivo PK Service. Retrieved from [Link]

  • Pion Inc. (2022). Parallel Artificial Membrane Permeability Assay (PAMPA) training video. YouTube.
  • Aftab, S., & Shafi, S. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io.
  • Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies. Retrieved from [Link]

  • Merck Millipore. (n.d.). Metabolic Stability Assays. Retrieved from [Link]

  • Hughes, J. P., et al. (n.d.). Principles of early drug discovery. PMC.
  • Seqqat, R., et al. (2024). Synthesis, spectroscopic characterization, cytotoxic activity, ADME prediction and molecular docking studies of the novel series quinoxaline. Moroccan Journal of Chemistry.
  • Guan, L., et al. (2025). Advances in Synthesis Methods of Quinoline and Isoquinoline Derivatives.
  • National Institutes of Health. (2021). Preparation of mouse liver microsome. Glycoscience Protocols (GlycoPODv2).
  • IQVIA Laboratories. (n.d.). In Vitro screening. Retrieved from [Link]

  • Smith, D. A. (2018). Application of Pharmacokinetics in Early Drug Development. IntechOpen.
  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved from [Link]

  • Gucma, M., & Gzella, A. (2020). Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids. Semantic Scholar.
  • FDA CDER Small Business and Industry Assistance. (2025). CITC 2024 – D2S03 – Clinical Pharmacology: Early Drug Development. YouTube.
  • QPS. (n.d.). Plasma Protein Binding. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Murine Pharmacokinetic Studies. PMC.

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Exploratory

4-Ethylisoquinoline-1,3(2H,4H)-dione: A Methodological Framework for Receptor Binding Affinity Studies

An In-Depth Technical Guide Introduction: The Therapeutic Potential of the Isoquinoline-1,3-dione Scaffold The isoquinoline core is a privileged structure in medicinal chemistry, forming the backbone of numerous natural...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Introduction: The Therapeutic Potential of the Isoquinoline-1,3-dione Scaffold

The isoquinoline core is a privileged structure in medicinal chemistry, forming the backbone of numerous natural alkaloids and synthetic molecules with a vast range of pharmacological activities.[1][2] Derivatives of the isoquinoline-1,3(2H,4H)-dione class, in particular, have garnered significant interest as they have been identified as potent and selective modulators of various biological targets.[3][4][5] Published research has highlighted their potential as inhibitors of critical enzymes like caspase-3 and cyclin-dependent kinase 4 (CDK4), and as modulators of protein-protein interactions involving targets such as cereblon (CRBN).[6][7][8] These findings underscore the scaffold's utility as a starting point for developing novel therapeutics for cancer, inflammatory diseases, and neurological disorders.[9][10]

This guide focuses on 4-Ethylisoquinoline-1,3(2H,4H)-dione , a specific analogue within this promising class. While the broader family is well-studied, specific receptor binding data for this ethyl-substituted derivative is not extensively documented. Therefore, this document serves as a comprehensive, in-depth technical guide outlining the principles and methodologies required to thoroughly characterize its receptor binding affinity. Understanding the binding characteristics of a compound is a cornerstone of drug development, providing fundamental insights into its potency, selectivity, and potential mechanism of action.[11][12]

We will explore the theoretical underpinnings of receptor-ligand interactions and present detailed, field-proven protocols for two primary methodologies: the gold-standard radioligand binding assay and the high-throughput fluorescence polarization assay. The objective is to provide a self-validating framework that enables researchers to generate robust, reproducible, and meaningful data.

Part 1: Foundational Principles of Receptor-Ligand Interactions

Before embarking on experimental work, a firm grasp of the key parameters governing molecular interactions is essential. These metrics provide a quantitative language to describe a compound's behavior at its target.

  • Binding Affinity (K_d): This is the most critical parameter, representing the equilibrium dissociation constant. It is the concentration of the ligand at which half of the receptor population is occupied at equilibrium. A lower K_d value signifies a stronger, higher-affinity interaction between the ligand and the receptor.[11]

  • Receptor Density (B_max): This value represents the maximum concentration of receptor binding sites in a given preparation (e.g., fmol of receptor per mg of protein). It is typically determined through saturation binding experiments.[13]

  • IC_50 (Half Maximal Inhibitory Concentration): In the context of binding, the IC_50 is the concentration of a test compound required to displace 50% of a known labeled ligand from the receptor. It is an empirical value that is highly dependent on assay conditions, such as the concentration of the labeled ligand used.[14] Therefore, IC_50 values cannot be directly compared between different experiments unless the conditions are identical.[15]

  • Inhibition Constant (K_i): The K_i is a more absolute measure of a compound's binding affinity that is independent of assay conditions.[16] It is calculated from the IC_50 value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the competing labeled ligand.[14] This allows for the standardized comparison of compound potencies across various studies.

The choice between assay formats—primarily saturation versus competition—is driven by the experimental question. Saturation assays are used to characterize a receptor system by determining the K_d and B_max of a labeled ligand. Competition assays, which are the focus of this guide, are employed to determine the affinity (via IC_50 and subsequent K_i calculation) of an unlabeled test compound like 4-Ethylisoquinoline-1,3(2H,4H)-dione.[13]

Part 2: Experimental Methodologies for Affinity Determination

We present two robust methods for determining the binding affinity of 4-Ethylisoquinoline-1,3(2H,4H)-dione. The choice between them often depends on factors like available equipment, throughput requirements, and the need for radioactive materials.

Methodology A: Radioligand Binding Assay (Filtration Format)

Radioligand binding assays are considered the gold standard for their sensitivity and robustness in quantifying ligand-receptor interactions.[13] The fundamental principle involves incubating a receptor source with a radiolabeled ligand and our unlabeled test compound. The amount of radioligand displaced by the test compound is then measured to determine its binding affinity.

Radioligand_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Incubation cluster_sep Phase 3: Separation & Quantification cluster_analysis Phase 4: Data Analysis ReceptorPrep Receptor Source (Cell Membranes) TotalBinding Total Binding (Receptor + L) ReceptorPrep->TotalBinding NSB Non-Specific (Receptor + L + Excess Cold Ligand) ReceptorPrep->NSB Competition Competition (Receptor + L* + Test Compound) ReceptorPrep->Competition Radioligand Radioligand ([3H] or [125I] L*) Radioligand->TotalBinding Radioligand->NSB Radioligand->Competition TestCompound Test Compound (4-Ethylisoquinoline...) TestCompound->Competition BufferPrep Assay Buffer (Tris-HCl, MgCl2) BufferPrep->TotalBinding BufferPrep->NSB BufferPrep->Competition Filtration Vacuum Filtration (GF/B Filter Mat) TotalBinding->Filtration NSB->Filtration Competition->Filtration Washing Rapid Washing (Ice-Cold Buffer) Filtration->Washing Counting Scintillation Counting (CPM Measurement) Washing->Counting CalcSpecific Calculate Specific Binding (Total - NSB) Counting->CalcSpecific PlotCurve Plot % Inhibition vs. [Test Compound] CalcSpecific->PlotCurve CalcIC50 Determine IC50 (Non-linear Regression) PlotCurve->CalcIC50 CalcKi Calculate Ki (Cheng-Prusoff) CalcIC50->CalcKi

Caption: Workflow for a competitive radioligand binding assay.

Detailed Experimental Protocol: Competitive Radioligand Binding

  • Receptor Preparation:

    • Culture cells expressing the target receptor of interest. For an unknown target, a panel of cell lines expressing common receptors (e.g., GPCRs, ion channels) should be used.

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4 with protease inhibitors).

    • Centrifuge the homogenate to pellet the membranes. Wash the pellet with fresh buffer and resuspend.

    • Determine the total protein concentration of the membrane preparation using a standard method like the Bradford or BCA assay.[11] This is crucial for normalizing the data (e.g., B_max in fmol/mg protein).

  • Assay Reaction Setup:

    • Prepare serial dilutions of the test compound, 4-Ethylisoquinoline-1,3(2H,4H)-dione, typically spanning a 5-log unit range.

    • In a 96-well plate, set up the following conditions in triplicate:

      • Total Binding: Add assay buffer, a fixed concentration of the appropriate radioligand (ideally at or below its K_d), and the receptor membrane preparation.[17]

      • Non-Specific Binding (NSB): Add assay buffer, radioligand, receptor membranes, and a saturating concentration (100-1000 fold the K_d) of a known, high-affinity unlabeled ligand for the target receptor.[11]

      • Test Compound Competition: Add the serially diluted 4-Ethylisoquinoline-1,3(2H,4H)-dione, radioligand, and receptor membranes.

    • The final assay volume is typically 100-200 µL.

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium. This time must be optimized during assay development.[11]

  • Separation and Washing:

    • Rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtration through a glass fiber filter plate (e.g., GF/B or GF/C).[11][18] The receptors and bound ligand are trapped on the filter.

    • Immediately wash the filters with several volumes of ice-cold assay buffer to minimize dissociation while removing all unbound radioactivity.[11]

  • Quantification:

    • Dry the filter plate completely.

    • Add liquid scintillation cocktail to each well.

    • Measure the radioactivity (in Counts Per Minute, CPM) in each well using a microplate scintillation counter.[11]

Methodology B: Fluorescence Polarization (FP) Assay

FP is a homogeneous, non-radioactive technique well-suited for high-throughput screening (HTS).[19] The principle relies on measuring the change in the rotational speed of a small fluorescently-labeled ligand (tracer) upon binding to a much larger receptor. When the tracer is displaced by a competing compound, its rotation speeds up, leading to a decrease in polarization.[19][20]

FP_Workflow cluster_prep Phase 1: Reagent Prep & Optimization cluster_assay Phase 2: Assay Execution cluster_read Phase 3: Measurement cluster_analysis Phase 4: Data Analysis ReceptorPrep Purified Receptor Optimization Titrate Receptor & Tracer (Determine Optimal Concentrations) ReceptorPrep->Optimization Tracer Fluorescent Tracer Tracer->Optimization TestCompound Test Compound (4-Ethylisoquinoline...) Dispensing Dispense Receptor, Tracer, & Test Compound TestCompound->Dispensing Optimization->Dispensing AssayPlate 384-well Plate Setup AssayPlate->Dispensing Incubation Incubate to Equilibrium Dispensing->Incubation FPReader Read Fluorescence Polarization (mP value) Incubation->FPReader PlotCurve Plot mP vs. [Test Compound] FPReader->PlotCurve CalcIC50 Determine IC50 (Non-linear Regression) PlotCurve->CalcIC50 CalcKi Calculate Ki (Cheng-Prusoff) CalcIC50->CalcKi

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust, Validated HPLC Method for the Quantification of 4-Ethylisoquinoline-1,3(2H,4H)-dione

Abstract This application note details a systematic and scientifically-grounded approach to developing a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 4-...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details a systematic and scientifically-grounded approach to developing a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 4-Ethylisoquinoline-1,3(2H,4H)-dione. Recognizing the growing interest in isoquinoline-1,3(2H,4H)-dione scaffolds in medicinal chemistry and materials science[1], a reliable analytical method is paramount for quality control, stability testing, and pharmacokinetic studies. This guide moves beyond a simple protocol, elucidating the causal reasoning behind each methodological choice—from stationary phase selection to mobile phase optimization and detector settings. The developed isocratic method is subsequently validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines[2][3][4], demonstrating exceptional linearity, accuracy, precision, and robustness, proving its suitability for its intended purpose in research and drug development environments.

Introduction: The Analytical Challenge

The isoquinoline-1,3(2H,4H)-dione core is a privileged scaffold found in numerous biologically active compounds. The specific analyte, 4-Ethylisoquinoline-1,3(2H,4H)-dione, possesses key structural features that dictate the chromatographic strategy:

  • Aromatic System: The fused benzene ring provides strong UV chromophores, making UV-Vis spectrophotometry an ideal detection method.

  • Hydrophobicity: The presence of the benzene ring and the ethyl substituent at the 4-position imparts significant non-polar character, suggesting excellent retention on a reversed-phase stationary phase.

  • Ionizable Proton: The imide proton (N-H) is weakly acidic. This feature is critical, as fluctuations in mobile phase pH near the analyte's pKa can lead to inconsistent retention times, poor peak shape, and compromised method robustness.[5]

Therefore, the primary objective is to develop a method that ensures the analyte is in a single, stable ionic form, separated from potential impurities with high resolution, and quantifiable with high precision and accuracy.

Foundational Strategy: Method Development

Our approach is a systematic process designed to efficiently identify optimal chromatographic conditions. The workflow begins with an assessment of the analyte's properties to make informed initial choices, followed by empirical optimization.

MethodDevelopmentWorkflow A Analyte Characterization (UV, Polarity, pKa Estimate) B Initial Column & Mobile Phase Selection (C18 Column, ACN/Water) A->B Informs Choices C Scouting Gradient Run (Determine Elution Window) B->C Execute D Mobile Phase pH Screening (e.g., pH 3.0, 7.0) Assess Peak Shape & Retention C->D Provides Data For E Optimization of Organic Content (%B) (Adjust k' to 2-10) D->E Fine-tuning F Method Finalization (Isocratic vs. Gradient) E->F Defines Final Conditions G System Suitability & Validation F->G Proceed to Validation

Caption: A systematic workflow for HPLC method development.

Stationary Phase Selection: The Rationale

The initial choice of stationary phase is critical for achieving the desired separation.

  • Primary Choice (C18): A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and the logical starting point.[6] The high hydrophobicity of 4-Ethylisoquinoline-1,3(2H,4H)-dione predicts strong retention via hydrophobic interactions with the C18 alkyl chains. A standard dimension of 4.6 x 150 mm with 5 µm particles offers a good balance of efficiency and backpressure for initial development.[7]

  • Alternative Selectivity (Phenyl): Should peak shape or co-elution with impurities be an issue on a C18 column, a Phenyl stationary phase offers an alternative selectivity.[8] For aromatic analytes like this one, π-π interactions between the analyte's benzene ring and the phenyl groups of the stationary phase can provide unique retention and resolution characteristics not achievable on a standard alkyl phase.[8]

For this study, a C18 column provided excellent retention and peak shape, and was carried forward for further optimization.

Mobile Phase Optimization: The Key to Robustness

The mobile phase composition directly controls analyte retention and peak shape.

  • Organic Modifier: Acetonitrile (ACN) was chosen over methanol (MeOH). ACN generally provides lower column backpressure and has a lower UV cutoff, which is beneficial for detection at lower wavelengths.[9][10]

  • Aqueous Phase & pH Control: This is the most critical parameter. To ensure the analyte is in a single ionic state (fully protonated or deprotonated), the mobile phase pH must be controlled with a buffer and set at least 1.5-2 pH units away from the analyte's pKa.[5][11] Since the imide proton is weakly acidic, we explored two conditions:

    • Acidic pH: Using a buffer of 0.1% formic acid in water (pH ~2.7) ensures the imide group is fully protonated (neutral state), suppressing ionization and typically leading to sharp, symmetrical peaks.

    • Neutral pH: A phosphate buffer at pH 7.0 would likely deprotonate the imide, resulting in an anionic form.

  • Experimental Finding: Screening revealed that an acidic mobile phase (0.1% Formic Acid in water) provided superior peak symmetry and stable retention time. This was selected for the final method.

Detection Wavelength (λ)

A photodiode array (PDA) detector was used to scan the analyte from 200-400 nm. The UV spectrum showed a maximum absorbance (λmax) at 280 nm . This wavelength was chosen for quantification to ensure maximum sensitivity.

Final Optimized Method: Experimental Protocol

This section provides the detailed, step-by-step protocol for the final validated HPLC method.

Instrumentation and Reagents
  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and PDA/UV detector.[12]

  • Column: C18 reversed-phase column (e.g., Inertsil ODS-3, Zorbax Eclipse Plus C18), 150 mm x 4.6 mm, 5 µm particle size.[6][7]

  • Reagents:

    • HPLC-grade Acetonitrile (ACN)

    • HPLC-grade water (e.g., Milli-Q)

    • Formic acid (FA), analytical grade

  • Standard: 4-Ethylisoquinoline-1,3(2H,4H)-dione reference standard (>98% purity).

Chromatographic Conditions
ParameterCondition
Mobile Phase Acetonitrile : Water with 0.1% Formic Acid (55:45 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 280 nm
Run Time 10 minutes
Mode Isocratic
Solution Preparation
  • Mobile Phase Preparation:

    • To prepare the aqueous component (A), add 1.0 mL of formic acid to 1000 mL of HPLC-grade water and mix thoroughly.

    • The final mobile phase is prepared by mixing 550 mL of Acetonitrile with 450 mL of the aqueous component.

    • Filter the final mobile phase through a 0.45 µm filter and degas for 15 minutes in an ultrasonic bath before use.[9]

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh 25 mg of the 4-Ethylisoquinoline-1,3(2H,4H)-dione reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase. This is the stock solution.

  • Working Standard & Calibration Curve Solutions:

    • Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Method Validation Protocol & Results

The optimized method was validated following ICH Q2(R1) guidelines to demonstrate its suitability for quantification.[2][4][13]

ValidationWorkflow Method Final Optimized Method Specificity Specificity (Peak Purity, Placebo) Method->Specificity Linearity Linearity & Range (5-7 concentrations) Method->Linearity Accuracy Accuracy (Spike Recovery) Method->Accuracy Precision Precision (Repeatability & Intermediate) Method->Precision Sensitivity Sensitivity (LOD & LOQ) Method->Sensitivity Robustness Robustness (Small Variations) Method->Robustness Fit Method is Fit for Purpose Specificity->Fit Linearity->Fit Accuracy->Fit Precision->Fit Sensitivity->Fit Robustness->Fit

Caption: Key parameters for HPLC method validation per ICH Q2(R1).

System Suitability

Protocol: Six replicate injections of a 50 µg/mL standard were performed. Acceptance Criteria: RSD% for peak area and retention time < 2.0%; Tailing factor ≤ 2.0; Theoretical plates > 2000. Results: The system met all criteria, demonstrating the readiness of the system for analysis.

ParameterResultAcceptance Criteria
RSD% Peak Area 0.45%< 2.0%
RSD% Ret. Time 0.15%< 2.0%
Tailing Factor 1.1≤ 2.0
Plates (N) 7800> 2000
Specificity

Protocol: A solution of a placebo (matrix without the analyte) was injected, followed by a standard solution spiked into the placebo. Peak purity was assessed using the PDA detector. Results: No interfering peaks were observed at the retention time of the analyte in the placebo chromatogram. The peak purity analysis confirmed the analyte peak was spectrally homogeneous.

Linearity and Range

Protocol: Seven calibration standards were prepared (1, 5, 10, 25, 50, 75, and 100 µg/mL) and injected in triplicate. A calibration curve was constructed by plotting the mean peak area against concentration. Results: The method demonstrated excellent linearity over the tested range.

ParameterResultAcceptance Criteria
Linearity Range 1 - 100 µg/mL-
Correlation Coeff. (r²) 0.9998≥ 0.999
Y-intercept MinimalClose to origin
Accuracy (Recovery)

Protocol: Accuracy was determined by spiking a placebo with the analyte at three concentration levels (80%, 100%, and 120% of the target concentration, e.g., 50 µg/mL). The recovery was calculated at each level (n=3). Results: The method is highly accurate, with recovery values well within the acceptable limits.

Spike LevelConcentration (µg/mL)Mean Recovery (%)RSD%
80%4099.5%0.6%
100%50100.8%0.4%
120%60101.2%0.5%
Precision

Protocol:

  • Repeatability (Intra-day): Six replicate samples were prepared at 100% of the target concentration (50 µg/mL) and analyzed on the same day by the same analyst.

  • Intermediate Precision (Inter-day): The repeatability test was repeated on a different day by a different analyst. Results: The low RSD% values confirm the method's high precision.

Precision TypeRSD% of Assay ResultsAcceptance Criteria
Repeatability 0.55%≤ 2.0%
Intermediate 0.82%≤ 2.0%
Sensitivity (LOD & LOQ)

Protocol: The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were calculated based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S). Results: The method is highly sensitive for the intended purpose.

ParameterResult (µg/mL)
LOD 0.25
LOQ 0.83
Robustness

Protocol: The effect of small, deliberate variations in method parameters was evaluated. This included changes in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic). Results: No significant changes in retention time, peak area, or system suitability parameters were observed, indicating the method is robust for routine use.

Conclusion

A highly robust, specific, and accurate isocratic RP-HPLC method for the quantification of 4-Ethylisoquinoline-1,3(2H,4H)-dione has been successfully developed and validated. The systematic approach, grounded in chromatographic principles, led to an efficient method using a standard C18 column with a simple acidic mobile phase of acetonitrile and water. The validation results confirm that the method meets all ICH requirements for linearity, accuracy, precision, and robustness. This application note provides a comprehensive guide and a ready-to-implement protocol for researchers and quality control analysts working with this compound and related isoquinoline derivatives.

References

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC.
  • LCGC International. (2026). Column Selection for Reversed-Phase HPLC.
  • Welch Materials. (2025). Mobile Phase Selection in Method Development: How to Optimize.
  • GL Sciences. (n.d.). Reverse Phase HPLC Columns.
  • Agilent. (n.d.). Choosing Right Column for Reverse Phase HPLC Separations.
  • LCGC International. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
  • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation.
  • alwsci. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
  • Veeprho. (2025). Exploring the Different Mobile Phases in HPLC.
  • GALAK Chromatography. (n.d.). How to choose reversed-phase HPLC column C18, C8, C4.
  • Phenomenex. (2022). Reversed-Phase HPLC Column Selection Guide.
  • ICH. (n.d.). Quality Guidelines.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • PMC. (n.d.). HPLC method development, validation, and impurity characterization of a potent antitumor indenoisoquinoline, LMP776 (NSC 725776).
  • BenchChem. (2025). High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Isoquinoline Alkaloids.
  • ResearchGate. (n.d.). Structures of the designed 4,4-dimethylisoquinoline-1,3(2H,4H)-dione derivatives.
  • BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis and Quantification of Quinoline Derivatives.
  • ResearchGate. (n.d.). Selected bioactive isoquinoline-1,3(2H,4H)-dione derivatives and related reactions.

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Application

Application Note &amp; Protocol: A Detailed Guide to the Synthesis of 4-Ethylisoquinoline-1,3(2H,4H)-dione via Homophthalic Acid Cyclization

For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive guide to the synthesis of 4-Ethylisoquinoline-1,3(2H,4H)-dione, a valuable scaffold in medicinal chemistry. The proto...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 4-Ethylisoquinoline-1,3(2H,4H)-dione, a valuable scaffold in medicinal chemistry. The protocol herein details a robust method centered on the cyclization of homophthalic acid with ethylamine. This application note is structured to provide not only a step-by-step procedure but also the underlying chemical principles and practical insights to ensure successful synthesis and characterization.

Introduction: The Significance of the Isoquinoline-1,3(2H,4H)-dione Scaffold

The isoquinoline-1,3(2H,4H)-dione core is a privileged heterocyclic motif found in numerous biologically active compounds and natural products.[1][2][3] Derivatives of this scaffold have garnered significant attention from the medicinal chemistry community due to their diverse pharmacological activities, including potential applications as enzyme inhibitors.[4][5] The synthesis of specifically substituted analogues, such as 4-Ethylisoquinoline-1,3(2H,4H)-dione, is of great interest for the development of novel therapeutic agents.[6] This guide focuses on a classical yet effective approach to this scaffold through the cyclization of homophthalic acid.

Reaction Mechanism: From Homophthalic Acid to the Target Heterocycle

The synthesis of 4-Ethylisoquinoline-1,3(2H,4H)-dione from homophthalic acid and ethylamine proceeds through a two-step sequence: initial amidation followed by an intramolecular cyclization via dehydration.

  • Amide Formation: The reaction is initiated by the nucleophilic attack of the primary amine (ethylamine) on one of the carboxylic acid groups of homophthalic acid. This acid-base reaction forms an ammonium carboxylate salt intermediate. Upon heating, this salt dehydrates to form the corresponding mono-amide.

  • Intramolecular Cyclization: With further heating, the newly formed amide undergoes an intramolecular nucleophilic attack on the second carboxylic acid group. This is a cyclization step that results in the formation of a six-membered heterocyclic ring. Subsequent dehydration of the cyclic intermediate yields the final product, 4-Ethylisoquinoline-1,3(2H,4H)-dione.

The overall transformation can be facilitated by dehydrating agents or by conducting the reaction at a high temperature to drive off the water formed during the reaction.

Experimental Workflow Overview

The following diagram provides a high-level overview of the entire experimental process, from starting materials to the purified final product.

Workflow Start Starting Materials: - Homophthalic Acid - Ethylamine Solution Reaction Reaction Setup: - Mixing Reagents - Refluxing Start->Reaction Step 1 Workup Aqueous Workup: - Quenching - Extraction Reaction->Workup Step 2 Purification Purification: - Column Chromatography - Recrystallization Workup->Purification Step 3 Characterization Characterization: - NMR, IR, MS - Purity Analysis Purification->Characterization Step 4 Final Final Product: 4-Ethylisoquinoline-1,3(2H,4H)-dione Characterization->Final Step 5

Caption: Experimental workflow for the synthesis of 4-Ethylisoquinoline-1,3(2H,4H)-dione.

Detailed Experimental Protocol

This protocol is designed for the synthesis of 4-Ethylisoquinoline-1,3(2H,4H)-dione on a laboratory scale.

Materials and Reagents:

Reagent/MaterialGradeSupplier
Homophthalic acid≥98%Sigma-Aldrich
Ethylamine solution70% in waterSigma-Aldrich
TolueneAnhydrousSigma-Aldrich
Ethyl acetateHPLC gradeFisher Scientific
HexaneHPLC gradeFisher Scientific
Sodium sulfateAnhydrousFisher Scientific
Silica gel60 Å, 230-400 meshMerck

Equipment:

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glass column for chromatography

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add homophthalic acid (5.0 g, 27.8 mmol).

    • Add toluene (50 mL) to the flask to suspend the homophthalic acid.

    • Slowly add ethylamine solution (70% in water, 3.6 mL, 55.6 mmol, 2.0 equivalents) to the suspension at room temperature with vigorous stirring.

  • Reaction:

    • Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 110-120 °C) using a heating mantle.

    • Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the mobile phase.

  • Workup:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (30 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel.

    • Prepare a slurry of silica gel in hexane and pack it into a glass column.

    • Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.

    • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).

    • Collect the fractions containing the desired product (monitor by TLC).

    • Combine the pure fractions and evaporate the solvent to yield the purified 4-Ethylisoquinoline-1,3(2H,4H)-dione as a solid.

    • For further purification, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be performed.[7]

Safety Precautions:

  • Perform the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

  • Ethylamine is a corrosive and flammable liquid. Handle with care.

  • Toluene is a flammable and toxic solvent. Avoid inhalation and skin contact.

Characterization

The identity and purity of the synthesized 4-Ethylisoquinoline-1,3(2H,4H)-dione should be confirmed by standard analytical techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals for the ethyl group (a triplet and a quartet) and the aromatic protons of the isoquinoline ring system.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display signals for the carbonyl carbons, the aromatic carbons, and the carbons of the ethyl group.

  • IR (Infrared) Spectroscopy: The IR spectrum should exhibit strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations of the dione moiety (typically in the range of 1650-1750 cm⁻¹).

  • MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product (C₁₁H₁₁NO₂ = 189.21 g/mol ).

Troubleshooting

ProblemPossible CauseSolution
Low YieldIncomplete reactionIncrease the reaction time or temperature. Ensure efficient removal of water.
Loss of product during workupBe careful during the extraction and washing steps. Minimize the amount of solvent used for recrystallization.
Impure ProductIncomplete reaction or side reactionsOptimize the reaction conditions. Improve the purification process (e.g., use a different solvent system for chromatography or recrystallization).
Starting material remainsEnsure the correct stoichiometry of reactants.

Conclusion

This application note provides a detailed and practical guide for the synthesis of 4-Ethylisoquinoline-1,3(2H,4H)-dione. By following the outlined protocol and understanding the underlying chemical principles, researchers can reliably prepare this valuable compound for further investigation in drug discovery and development programs. The provided troubleshooting guide should help in overcoming potential experimental challenges.

References

  • Efficient Synthesis of (Z)-4-((Substituted phenylamino)methyl- idene)isoquinoline-1,3(2H,4H)-diones Using the Eschenmoser Coupli. Thieme. (2023). Available at: [Link]

  • Homophthalic anhydrides and their application to the synthesis of heterocyclic compounds (review). ResearchGate. (n.d.). Available at: [Link]

  • Diastereoselective Reactions of Imines with Anhydrides and their Derivatives and Mechanistic Investigation of the Multicomponent. eScholarship. (n.d.). Available at: [Link]

  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. PMC. (2025). Available at: [Link]

  • N-Methylimidazole Promotes The Reaction Of Homophthalic Anhydride With Imines. Works.swarthmore.edu. (2014). Available at: [Link]

  • Solvent-dependent chemoselective synthesis of different isoquinolinones mediated by the hypervalent iodine(III) reagent PISA. Beilstein Journals. (2024). Available at: [Link]

  • Photochemical Functionalization of 4-Diazoisoquinoline-1,3(2H,4H)-diones and Their 1-Sulfoxide Analogues. ACS Publications. (2025). Available at: [Link]

  • Synthesis of isoquinoline-1,3(2H,4H)-diones. Organic Chemistry Portal. (n.d.). Available at: [Link]

  • Reaction of anhydrides with ammonia and amines. Quimicaorganica.org. (n.d.). Available at: [Link]

  • Enantioselective Synthesis of Isoquinoline-1,3(2H,4H)-dione Derivatives via Chiral Phosphoric. The Royal Society of Chemistry. (n.d.). Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Isoquinoline-1,3,4-trione Derivatives as Potent Caspase-3 Inhibitors. ACS Publications. (n.d.). Available at: [Link]

  • The Castagnoli–Cushman Reaction. PMC. (n.d.). Available at: [Link]

  • β-BROMOETHYLPHTHALIMIDE. Organic Syntheses. (n.d.). Available at: [Link]

  • Recent developments in the synthesis of the isoquinoline-1,3(2H,4H)-dione by radical cascade reaction. Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Available at: [Link]

  • Recent developments in the synthesis of the isoquinoline-1,3(2H,4H)-dione by radical cascade reaction | Request PDF. ResearchGate. (n.d.). Available at: [Link]

  • Extraction and Purification of Isoquinoline from Wash Oil. ResearchGate. (2013). Available at: [Link]

  • One-Pot Cyclization and Cleavage of Peptides with N-Terminal Cysteine via the N,S-Acyl Shift of the N-2-[Thioethyl]glycine Residue. PMC. (n.d.). Available at: [Link]

  • Improved method for synthesizing N-aminophthalimide. Google Patents. (n.d.).
  • An improved microwave irradiation method for synthesis of some new N-alkyl and N-alkyloxy phthalimides. Der Pharma Chemica. (n.d.). Available at: [Link]

  • Macrocyclization strategies for cyclic peptides and peptidomimetics. PMC. (n.d.). Available at: [Link]

  • Efficient one pot synthesis of N-alkyl and N-aryl imides. Der Pharma Chemica. (n.d.). Available at: [Link]

  • Enantioselective amination of 4-alkylisoquinoline-1,3(2 H,4 H)-dione derivatives. PubMed. (2020). Available at: [Link]

  • Peptide Cyclization and Cyclodimerization by CuI-Mediated Azide-Alkyne Cycloaddition. PMC. (n.d.). Available at: [Link]

  • Synthesis of New N-Phthalimide Substituted Tricyclic Imide Containing Isoxazoline and Bispiro Functional Group as Possible Anti-. SciSpace. (2017). Available at: [Link]

  • Selected bioactive isoquinoline‐1,3(2H,4H)‐dione derivatives and related reactions. (n.d.). Available at: [Link]

  • Isoquinoline-1,3(2H,4H)-dione. EPA. (n.d.). Available at: [Link]

  • Photochemical cyclization of α-amino esters to access 3-azetidinones. PubMed. (2026). Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Troubleshooting impurities in 4-Ethylisoquinoline-1,3(2H,4H)-dione crystallization

Technical Support Center: 4-Ethylisoquinoline-1,3(2H,4H)-dione Welcome to the technical support resource for the synthesis and purification of 4-Ethylisoquinoline-1,3(2H,4H)-dione. This guide is designed for researchers,...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 4-Ethylisoquinoline-1,3(2H,4H)-dione

Welcome to the technical support resource for the synthesis and purification of 4-Ethylisoquinoline-1,3(2H,4H)-dione. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this and related heterocyclic compounds. Our goal is to provide field-tested insights and robust protocols to help you overcome common challenges associated with crystallization and impurity removal, ensuring the integrity of your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is the typical synthetic route for 4-Ethylisoquinoline-1,3(2H,4H)-dione, and what are the most common process-related impurities?

The most prevalent synthesis involves the reaction of homophthalic anhydride with ethylamine. This reaction, while generally efficient, can lead to several predictable impurities. Understanding these is the first step in troubleshooting.

  • Unreacted Starting Materials: Residual homophthalic anhydride or ethylamine.

  • Hydrolysis Products: Homophthalic acid, formed if moisture is present in the reaction.

  • Side-Reaction Products: Homophthalic anhydride can undergo base-catalyzed self-condensation or dimerization, especially if the reaction is run for extended periods or with excess base.[1]

  • Incompletely Cyclized Intermediates: The initial ring-opening of the anhydride by ethylamine forms an amide-acid intermediate, which must then cyclize. Incomplete cyclization can leave this intermediate as a significant impurity.

Q2: Which analytical techniques are most effective for identifying impurities in my crystallized product?

A multi-technique approach is always recommended for robust purity assessment.

  • ¹H NMR Spectroscopy: Provides structural information and is excellent for identifying and quantifying major impurities if their spectra are known. Look for residual starting materials or characteristic peaks from by-products.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantifying purity. A well-developed HPLC method can separate the main compound from even trace-level impurities. Purity is often reported as "% area" from the chromatogram.

  • Mass Spectrometry (MS): Used in conjunction with HPLC (LC-MS) to determine the molecular weights of unknown impurity peaks, providing crucial clues to their identity.[2]

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. A broad or depressed melting range is a classic sign of impurities.

Q3: What are the key principles for selecting an effective recrystallization solvent?

The ideal recrystallization solvent should exhibit a steep solubility curve for your target compound, 4-Ethylisoquinoline-1,3(2H,4H)-dione. This means the compound should be highly soluble at the solvent's boiling point but poorly soluble at low temperatures (e.g., 0-4 °C).[3] Conversely, the impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (remaining in the mother liquor after crystallization).[3]

Troubleshooting Guide: Crystallization Issues

This section addresses specific problems you may encounter during the crystallization of 4-Ethylisoquinoline-1,3(2H,4H)-dione.

Problem 1: My final product is an off-white or yellowish powder, but the literature reports a white solid.

  • Probable Cause: The color often arises from highly conjugated, minor by-products or degradation products formed during the synthesis, potentially under harsh heating conditions. These impurities can become trapped in the crystal lattice.

  • Causality & Solution: Standard recrystallization may not be sufficient to remove these colored impurities.

    • Activated Carbon Treatment: Dissolve the crude product in the hot recrystallization solvent as usual. Add a small amount (1-2% by weight) of activated carbon (charcoal) to the hot solution. The porous structure of the carbon adsorbs the large, colored impurity molecules.

    • Hot Filtration: Keep the solution hot and perform a filtration through a fluted filter paper or a celite pad to remove the carbon. Be swift to prevent premature crystallization in the filter funnel.

    • Crystallization: Allow the clarified, colorless filtrate to cool slowly to yield pure, white crystals.

Problem 2: An oil precipitates out of the solution during cooling, preventing crystal formation.

  • Probable Cause: This phenomenon, known as "oiling out," occurs when the solute's solubility limit is exceeded while the solution is still above the compound's melting point. It is also common when the concentration of impurities is high, creating a low-melting eutectic mixture.

  • Causality & Solution: Oiling out prevents the ordered arrangement required for crystallization.

    • Re-heat and Dilute: Re-heat the solution until the oil redissolves completely. Add more solvent (10-20% additional volume) to lower the saturation point.

    • Induce Crystallization: Cool the solution slowly. Once it is slightly below the boiling point, scratch the inside of the flask with a glass rod at the solvent-air interface. The microscopic scratches provide nucleation sites for crystal growth. Alternatively, add a single seed crystal from a previous pure batch.

    • Solvent System Change: If oiling out persists, the solvent may be too nonpolar. Consider using a mixed solvent system. Dissolve the compound in a "good" solvent (e.g., ethyl acetate) and slowly add a "poor" solvent in which it is less soluble (e.g., hexanes) at an elevated temperature until the solution becomes faintly turbid. Then, allow it to cool slowly.

Problem 3: My recrystallization yield is extremely low (<50%).

  • Probable Cause: This is one of the most common issues and can stem from several procedural errors.

    • Using too much solvent during the dissolution step.

    • Cooling the solution too rapidly.

    • Premature crystallization during a hot filtration step.

    • The compound has significant solubility in the cold solvent.

  • Causality & Solution: A systematic approach is needed to identify the point of loss.[3]

    • Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the crude solid. Add the solvent in small portions to the heated solid.[3]

    • Slow Cooling: Allow the flask to cool to room temperature undisturbed on a benchtop, then transfer it to an ice bath for at least 30 minutes to maximize crystal recovery. Rapid cooling leads to smaller, less pure crystals and lower isolated yields.

    • Mother Liquor Analysis: After filtering your crystals, concentrate the mother liquor (the remaining solution) and analyze it by TLC or HPLC. If a significant amount of product is present, you can attempt a second crystallization or use a different solvent system for the next batch.

Workflow & Protocol Section

Troubleshooting Flowchart for Impurities

The following diagram outlines a logical workflow for diagnosing and resolving common impurity issues during the crystallization of 4-Ethylisoquinoline-1,3(2H,4H)-dione.

G start Impurity Detected in Crystallized Product obs1 Observation Low / Broad Melting Point start->obs1 obs2 Observation Off-White / Colored Solid start->obs2 obs3 Observation Oiling Out During Cooling start->obs3 obs4 Observation Extraneous NMR/HPLC Peaks start->obs4 cause1 Potential Cause: - Unreacted Starting Materials - Trapped Solvent - Side-Reaction Products obs1->cause1 cause2 Potential Cause: - Conjugated By-products - Thermal Degradation obs2->cause2 cause3 Potential Cause: - High Impurity Concentration - Improper Solvent Choice - Solution Too Concentrated obs3->cause3 cause4 Potential Cause: - Unreacted Reagents - Homophthalic Acid - Dimerization Products obs4->cause4 sol1 Action: - Re-crystallize carefully - Dry under high vacuum - Consider column chromatography cause1->sol1 sol2 Action: - Treat with Activated Carbon - Perform hot filtration cause2->sol2 sol3 Action: - Re-heat and add more solvent - Use seed crystal / scratch flask - Switch to a mixed-solvent system cause3->sol3 sol4 Action: - Use LC-MS to identify peaks - Compare with starting material spectra - Purify via Column Chromatography cause4->sol4

Caption: A troubleshooting decision tree for crystallization issues.

Protocol 1: Standard Recrystallization Procedure

This protocol provides a reliable method for purifying crude 4-Ethylisoquinoline-1,3(2H,4H)-dione.

  • Solvent Selection: Test the solubility of ~20 mg of crude material in 0.5 mL of various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) to find a suitable one. A good solvent will dissolve the compound when hot but cause it to precipitate when cooled.[3]

  • Dissolution: Place the crude solid (e.g., 5.0 g) in an Erlenmeyer flask with a stir bar. Add the chosen solvent (e.g., ethanol) portion-wise while heating the mixture to a gentle reflux. Add just enough solvent to completely dissolve the solid.

  • Decolorization (If Necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Re-heat to reflux for 5-10 minutes.

  • Hot Filtration (If Necessary): Pre-heat a second flask and a filter funnel. Filter the hot solution quickly to remove the carbon or any insoluble impurities.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent.

Data Presentation

Table 1: Recommended Analytical Techniques for Purity Assessment

TechniqueInformation ProvidedKey Considerations
¹H NMR Structural confirmation, identification of known impurities.Requires deuterated solvent; quantitative with an internal standard.
RP-HPLC High-resolution separation, precise quantification of purity (% area).Method development (mobile phase, column) is crucial.[2]
LC-MS Molecular weight of the main peak and impurity peaks.Essential for identifying unknown impurities.[2]
Melting Point Indicator of overall purity.A sharp range (e.g., 1-2 °C) indicates high purity.

References

  • BenchChem. (n.d.). Technical Support Center: Purification of Isoquinoline Derivatives.
  • Royal Society of Chemistry. (n.d.). Analytical Methods.
  • Zhang, Q. Z., Li, C. C., Gu, X. F., Yang, P. H., & Zhang, X. (2011). Reaction of Phthalic Anhydride and Ethylenediamine. Asian Journal of Chemistry, 23(7), 2969-2972. Retrieved from [Link]

  • Kassick, A. J., & Dudley, G. B. (2012). Dimerization and comments on the reactivity of homophthalic anhydride. Beilstein Journal of Organic Chemistry, 8, 1293–1298. Retrieved from [Link]

  • Stanoeva, E. R., & Robev, S. K. (1984). Homophthalic anhydrides and their application to the synthesis of heterocyclic compounds (review). Chemistry of Heterocyclic Compounds, 20(12), 1299-1315. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Alkylation of 4-Ethylisoquinoline-1,3(2H,4H)-dione

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the regioselectivity of homophthalimide derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the regioselectivity of homophthalimide derivatives.

The ambident nature of 4-ethylisoquinoline-1,3(2H,4H)-dione presents a classic synthetic challenge: the molecule contains both an acidic imide nitrogen (N2) and an acidic methine carbon (C4). Because the activation energy difference between N-attack and C-attack is minimal under standard basic conditions, your choice of reagents doesn't just affect yield—it dictates the fundamental molecular architecture.

Below is our comprehensive troubleshooting guide, decision matrix, and self-validating protocols to help you achieve absolute regiocontrol.

Regioselectivity Decision Matrix

AlkylationWorkflow Sub 4-Ethylisoquinoline- 1,3(2H,4H)-dione Decision Target Regioselectivity? Sub->Decision N_Path N2-Alkylation (Hard Nucleophile) Decision->N_Path Kinetic Control C_Path C4-Alkylation (Soft Nucleophile) Decision->C_Path Thermodynamic Control Mitsunobu Mitsunobu Reaction ROH, PPh3, DIAD N_Path->Mitsunobu High Selectivity StrongBase Thermodynamic Enolate NaH, DMF C_Path->StrongBase Standard Halides

Decision matrix for regioselective alkylation of 4-ethylisoquinoline-1,3-dione.

Troubleshooting & FAQs

Q: Why does standard K₂CO₃/DMF alkylation yield an inseparable mixture of N- and C-alkylated products? A: This is driven by the ambident nucleophilicity of the resulting anion. Deprotonation of 4-ethylisoquinoline-1,3(2H,4H)-dione yields a highly delocalized enolate/imidate system. The nitrogen (N2) acts as a "hard" nucleophilic center, while the carbon (C4) acts as a "soft" nucleophilic center. Weak bases like potassium carbonate provide insufficient ion-pairing differentiation, leading to competitive kinetic (N-attack) and thermodynamic (C-attack) pathways. To resolve this, you must polarize the reaction conditions entirely toward one mechanism.

Q: How can I achieve exclusive N-alkylation without C4 interference? A: You must abandon standard alkyl halides and utilize the 1[1]. By reacting the imide with a primary or secondary alcohol in the presence of triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD), the reaction proceeds via a highly localized phosphonium intermediate. This strictly favors attack by the harder nitrogen atom, completely bypassing C4-alkylation and maintaining the integrity of the diazo or imide functions[1].

Q: I need to install a second alkyl group at the C4 position to create a quaternary stereocenter. What is the optimal approach? A: You must force the formation of the thermodynamic enolate. Using a strong base like Sodium Hydride (NaH) in a polar aprotic solvent (DMF) ensures complete, irreversible deprotonation. The resulting "naked" enolate reacts preferentially at the softer C4 carbon when paired with soft electrophiles like alkyl iodides or bromides, a method proven effective in the 2[2].

Quantitative Summary of Reaction Conditions
Reaction TypeBase / ReagentsSolventElectrophileTempMajor ProductTypical Yield
Unoptimized K₂CO₃DMFAlkyl Bromide25 °CMixture (N & C)40-60%
N-Alkylation PPh₃ / DIADTHFPrimary Alcohol0-25 °CN-Alkylated75-90%
C-Alkylation NaHDMFAlkyl Iodide0-25 °CC4-Alkylated70-85%
Validated Experimental Protocols
Protocol 1: Highly Regioselective N-Alkylation via Mitsunobu Reaction

Self-Validating Mechanism: The order of addition is critical. Adding DIAD last ensures the formation of the betaine intermediate with PPh₃ before the imide can interfere. A distinct color change (often pale yellow) upon DIAD addition confirms betaine formation, proving the system is primed for the localized N-attack.

Step-by-Step Methodology:

  • Dissolve 4-Ethylisoquinoline-1,3(2H,4H)-dione (1.0 equiv) and the desired primary or secondary alcohol (1.2 equiv) in anhydrous THF (0.2 M) under an inert argon atmosphere.

  • Add Triphenylphosphine (PPh₃) (1.3 equiv) to the stirring solution.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Critical Step: Add Diisopropyl azodicarboxylate (DIAD) (1.3 equiv) dropwise over 15 minutes. The slow addition prevents the exothermic degradation of the phosphonium intermediate.

  • Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor via TLC until the starting dione is completely consumed.

  • Quench with water, extract with EtOAc, dry over Na₂SO₄, and purify via flash column chromatography to isolate the pure N-alkylated product.

Protocol 2: C4-Alkylation using Sodium Hydride

Self-Validating Mechanism: The evolution of H₂ gas serves as a direct visual confirmation of enolate formation. Proceeding to the electrophile addition only after gas evolution ceases ensures 100% deprotonation. This prevents unreacted starting material from acting as a proton source, which would otherwise ruin the thermodynamic regioselectivity.

Step-by-Step Methodology:

  • Suspend NaH (60% dispersion in mineral oil, 1.5 equiv) in anhydrous DMF (0.3 M) under a nitrogen atmosphere and cool to 0 °C.

  • Add 4-Ethylisoquinoline-1,3(2H,4H)-dione (1.0 equiv) portion-wise. Observation: Hydrogen gas will immediately evolve.

  • Stir at 0 °C for 30 minutes until gas evolution completely ceases, indicating quantitative thermodynamic enolate formation.

  • Add the soft alkyl halide (e.g., alkyl iodide, 1.5 equiv) dropwise to the solution.

  • Warm the vessel to room temperature and stir for 12-18 hours.

  • Carefully quench with saturated aqueous NH₄Cl at 0 °C to safely destroy any excess NaH.

  • Extract with diethyl ether, wash the organic layer extensively with water (at least 3 times to remove DMF) and brine, dry over MgSO₄, and concentrate in vacuo.

References
  • [2] Spiroalkylation of some Homophthalimides and Oxindoles with 1-Bromo-2-chloroethane. Canadian Science Publishing.2

  • [1] Late-stage N-functionalization of diazo NH-heterocycles via alkylation by Mitsunobu reaction or with alkyl halides. Beilstein Archives. 1

Sources

Troubleshooting

Overcoming poor aqueous solubility of 4-Ethylisoquinoline-1,3(2H,4H)-dione in assays

Technical Support Center: Overcoming Poor Aqueous Solubility of 4-Ethylisoquinoline-1,3(2H,4H)-dione in In Vitro Assays As a Senior Application Scientist, I frequently encounter kinetic solubility bottlenecks when screen...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Overcoming Poor Aqueous Solubility of 4-Ethylisoquinoline-1,3(2H,4H)-dione in In Vitro Assays

As a Senior Application Scientist, I frequently encounter kinetic solubility bottlenecks when screening lipophilic compounds. 4-Ethylisoquinoline-1,3(2H,4H)-dione features a planar aromatic isoquinolinedione core and a hydrophobic ethyl group. This structure promotes strong pi-pi stacking and high crystal lattice energy. Consequently, when the compound is transferred from a 100% DMSO stock into an aqueous assay buffer, it undergoes rapid kinetic precipitation[1].

This troubleshooting guide provides a self-validating framework to diagnose solubility limitations and deploy targeted formulation strategies to rescue your assays.

Section 1: Diagnostic FAQ

Q1: My assay readout is highly variable, and I suspect 4-Ethylisoquinoline-1,3(2H,4H)-dione is precipitating, but I don't see visible particles. How can I confirm this? A1: Micro-precipitation often occurs long before visible aggregates form. These micro-aggregates cause light scattering, leading to false positives in absorbance assays or quenching in fluorescence assays. Self-Validation Check: Centrifuge your dosed assay plate at 3,000 x g for 10 minutes. Sample the supernatant and measure the compound concentration via LC-MS or UV absorbance. If the concentration in the supernatant is significantly lower than your nominal dosing concentration, kinetic precipitation has occurred[1].

Q2: I increased the DMSO concentration to 5% to keep the compound soluble, but my target protein lost activity. Why? A2: While DMSO is an excellent solvent for lipophilic molecules, it is a chaotropic agent at higher concentrations. Exceeding 1–2% (v/v) DMSO strips the hydration shell from proteins, leading to localized unfolding, altered binding kinetics, and loss of target affinity[2]. For sensitive biochemical assays, alternative co-solvents like PEG3350 or glycerol are highly recommended because they preserve protein folding while enhancing the solubility of aromatic compounds[3].

Q3: How does cyclodextrin complexation solve the solubility issue without using high concentrations of organic solvents? A3: Cyclodextrins (like HP-β-CD) possess a hydrophilic exterior and a hydrophobic central cavity. The hydrophobic ethyl and isoquinoline core of 4-Ethylisoquinoline-1,3(2H,4H)-dione partitions into this cavity, forming a host-guest inclusion complex[4]. This shields the lipophilic regions from the aqueous environment, drastically increasing apparent solubility without the denaturing or cytotoxic effects of bulk organic solvents[5].

Section 2: Solubilization Strategy Decision Matrix

To select the appropriate intervention, compare the physicochemical constraints of your specific assay type against the available solubilization strategies.

StrategyMechanistic ActionMax Recommended Conc. (In Vitro)Primary AdvantagePrimary Limitation
DMSO Titration Disrupts solute-solute H-bonds0.5% (Cells) / 2% (Biochem)Standardized, easy to implementHigh cytotoxicity; induces protein unfolding[2]
PEG3350 / Glycerol Co-solvent / Cryoprotectant5% (v/v)Preserves protein stability[3]Increases buffer viscosity; pipetting errors
HP-β-Cyclodextrin Inclusion Complexation10 - 20% (w/v)High biocompatibility[4]Requires pre-incubation; alters free drug fraction
Tween-20 Micellar Solubilization0.01% - 0.1% (v/v)Prevents plastic adsorptionCan lyse cells; disrupts lipid membranes

Section 3: Troubleshooting Workflow

Follow this logical decision tree to determine the optimal solubilization route for 4-Ethylisoquinoline-1,3(2H,4H)-dione based on your assay format.

SolubilityWorkflow Step1 Compound Precipitation Detected in Assay Step2 Is Assay Cell-Based or Biochemical? Step1->Step2 Biochem Biochemical Assay Step2->Biochem CellBased Cell-Based Assay Step2->CellBased DMSO Titrate DMSO up to 2% Check Target Stability Biochem->DMSO Cyclo HP-β-CD Complexation (10-20% w/v) CellBased->Cyclo Avoid High DMSO PEG Use Co-solvents (1-5% PEG3350 / Glycerol) DMSO->PEG Protein Unstable Success1 Soluble & Active DMSO->Success1 Protein Stable PEG->Success1 Success2 Soluble & Non-Toxic Cyclo->Success2

Workflow for resolving 4-Ethylisoquinoline-1,3(2H,4H)-dione solubility issues in biological assays.

Section 4: Validated Experimental Protocols

Protocol A: The Intermediate Co-Solvent Dilution Method (For Biochemical Assays)

Causality: Direct addition of a highly concentrated DMSO stock into an aqueous buffer creates a localized high-concentration microenvironment, triggering immediate nucleation and "crashing out" of the compound[5]. An intermediate dilution step using a biocompatible co-solvent gradient prevents this nucleation shock[1].

  • Stock Preparation: Dissolve 4-Ethylisoquinoline-1,3(2H,4H)-dione in 100% anhydrous DMSO to a concentration of 10 mM. Vortex vigorously and sonicate in a water bath for 5 minutes at 37°C to ensure complete dissolution[5].

  • Intermediate Buffer Prep: Prepare an intermediate buffer containing 10% PEG3350 and 5% DMSO in your base assay buffer[3].

  • Titration: Slowly add the 10 mM stock dropwise into the intermediate buffer while vortexing continuously to achieve a 100 µM working solution.

    • Self-Validation Check: Measure the OD600 of this intermediate solution; it must be < 0.05 (indicating an absence of light scattering from micro-precipitates).

  • Final Assay Dosing: Dilute the intermediate working solution 1:10 into the final assay plate containing your biological target.

    • Final assay conditions: 10 µM compound, 0.5% DMSO, 1% PEG3350.

Protocol B: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complexation (For Cell-Based Assays)

Causality: For cell-based assays where co-solvents induce cytotoxicity, HP-β-CD provides a thermodynamic sink for the hydrophobic compound. The addition of a hydroxy acid (e.g., tartaric acid) can further lower the microenvironmental pH, synergistically enhancing complexation[4].

  • Vehicle Preparation: Prepare a 20% (w/v) HP-β-CD solution in sterile water or PBS.

  • Kneading/Mixing: Add 4-Ethylisoquinoline-1,3(2H,4H)-dione powder directly into the HP-β-CD solution. Alternatively, to speed up the process, add a minimal volume of DMSO stock dropwise into the vigorously stirring HP-β-CD solution[1].

  • Incubation: Incubate the mixture on an orbital shaker at 37°C for 24 hours. This extended time is required to reach thermodynamic equilibrium of the host-guest complex[1].

  • Filtration: Filter the solution through a 0.22 µm PVDF syringe filter to remove any uncomplexed, precipitated compound.

  • Quantification: Quantify the exact concentration of the solubilized complex via HPLC-UV before dosing cells.

    • Self-Validation Check: The filtered solution should remain completely clear and free of precipitates upon storage at 4°C for at least 7 days.

References

  • National Institutes of Health (NIH) / PMC. "Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins". PMC.[Link]

  • National Institutes of Health (NIH) / PMC. "Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study". PMC.[Link]

  • ScienceOpen. "Multicomponent cyclodextrin system for improvement of solubility and dissolution rate of poorly water soluble drug". ScienceOpen.[Link]

Sources

Optimization

Technical Support Center: Stability &amp; Storage of 4-Ethylisoquinoline-1,3(2H,4H)-dione

Welcome to the Application Scientist Support Center. This guide is engineered for researchers and drug development professionals handling 4-Ethylisoquinoline-1,3(2H,4H)-dione .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. This guide is engineered for researchers and drug development professionals handling 4-Ethylisoquinoline-1,3(2H,4H)-dione . Due to its specific structural motifs—a cyclic imide (lactam) ring and an alkyl-substituted alpha-carbon—this compound is inherently susceptible to environmental degradation.

This document bypasses generic storage advice to provide a mechanistic understanding of why degradation occurs, how to troubleshoot it, and what validated protocols guarantee long-term stability.

Part 1: Mechanistic Foundations of Degradation

To prevent degradation, we must first understand the chemical causality behind it. 4-Ethylisoquinoline-1,3(2H,4H)-dione degrades via three primary pathways:

  • Hydrolytic Ring-Opening: The carbonyl carbons of the cyclic imide are highly electrophilic. In the presence of water—and particularly accelerated by alkaline conditions—hydroxide ions attack the carbonyl, cleaving the imide ring to form a highly polar amido-acid[1].

  • Photodegradation: Isoquinoline-1,3-dione derivatives possess a conjugated chromophore system that absorbs UV light, leading to radical-mediated photolysis and structural breakdown[2].

  • Autoxidation: The ethyl group at the C4 position sits alpha to both a carbonyl and an aromatic system, making its C-H bonds susceptible to oxygen-driven radical abstraction and subsequent oxidation.

Degradation Compound 4-Ethylisoquinoline- 1,3(2H,4H)-dione Hydrolysis Hydrolysis (Imide Ring Opening) Compound->Hydrolysis H2O / High pH Oxidation Oxidation (C4 Ethyl Position) Compound->Oxidation O2 / Heat Photolysis Photodegradation (UV Cleavage) Compound->Photolysis UV Light

Fig 1. Primary degradation pathways of 4-Ethylisoquinoline-1,3(2H,4H)-dione.

Part 2: Troubleshooting FAQs

Q1: My HPLC chromatogram shows a new, highly polar peak eluting before the main compound after 3 months of storage at 4°C. What happened? A1: This is classic hydrolytic ring-opening caused by moisture ingress. Cyclic imides have notoriously low hydrolytic stability, even from trace atmospheric humidity[1]. The water molecule attacks the imide, opening it into a carboxylic acid derivative, which interacts less with the C18 stationary phase and elutes earlier. Self-Validating Diagnostic: Run an LC-MS analysis on the degraded sample. Hydrolytic ring-opening will present as a new peak with an [M+H]+ mass shift of exactly +18 Da (addition of H2​O ). If the shift is +16 Da , you are observing oxidation at the C4 position instead.

Q2: We prepared a 10 mM stock solution in DMSO, but its biological potency dropped by 40% over two weeks. Why? A2: DMSO is highly hygroscopic. Every time the stock vial is opened to ambient air, it absorbs moisture, which immediately initiates the hydrolysis of the imide ring. Furthermore, if the solution was left on the benchtop, isoquinoline-1,3-dione derivatives are known to undergo rapid photolysis under standard laboratory fluorescent lighting[2]. Self-Validating Diagnostic: Compare the HPLC purity of a DMSO stock stored in a clear glass vial versus an amber glass vial over 7 days. The difference in degradation rates will isolate the photolytic variable.

Q3: Does the pH of my biological assay buffer affect the compound's stability during overnight incubations? A3: Absolutely. The hydrolysis of cyclic imides is highly sensitive to pH and temperature. In neutral to alkaline media (pH 7.1) at 37°C, the concentration of hydroxide ions drives rapid nucleophilic attack, reducing the compound's half-life to mere hours[3]. Always prepare working solutions in slightly acidic buffers (pH 5.5 - 6.5) if prolonged incubation is required, and only spike the compound into alkaline media immediately prior to the assay.

Part 3: Validated Protocols for Long-Term Storage

To ensure absolute structural integrity, storage methodologies must actively neutralize moisture, oxygen, and light.

Workflow Start Bulk API Synthesis Dry Lyophilization (<1% Moisture) Start->Dry Gas Argon Backfill (O2 Displacement) Dry->Gas Vial Amber Glass (UV Protection) Gas->Vial Store Storage (-20°C, Desiccated) Vial->Store

Fig 2. Validated step-by-step workflow for long-term solid-state storage.

Protocol A: Solid-State Storage (Bulk Powder)
  • Desiccation & Verification: Lyophilize the bulk powder for 24-48 hours. Validation: Perform Karl Fischer titration on a 10 mg sub-sample to verify residual moisture is <1.0% .

  • Aliquoting: Divide the bulk powder into single-use aliquots (e.g., 5 mg) to prevent repeated freeze-thaw and atmospheric exposure cycles.

  • Inert Atmosphere: Place the aliquots in a glove box or use a Schlenk line to backfill the vials with heavy inert gas (Argon is preferred over Nitrogen as it is denser than air and settles over the powder, blocking O2​ ).

  • Sealing: Seal in amber glass vials with PTFE-lined caps to prevent UV penetration and plasticizer leaching.

  • Storage: Store at -20°C inside a secondary container filled with indicating silica gel desiccant.

Protocol B: Liquid-State Storage (Stock Solutions)
  • Solvent Selection: Use strictly anhydrous DMSO ( ≤0.005% water content) packed under Argon.

  • Preparation: Dissolve the compound to the desired concentration (e.g., 10 mM) under low-light conditions.

  • Aliquoting & Freezing: Immediately dispense into single-use black or amber microcentrifuge tubes. Flash-freeze in liquid nitrogen and transfer to -80°C. Never re-freeze a thawed liquid aliquot.

Part 4: Quantitative Stability Matrix

The following table summarizes the expected degradation rates of 4-Ethylisoquinoline-1,3(2H,4H)-dione under various environmental conditions, validating the necessity of the protocols above.

Storage ConditionContainer TypeAtmosphere / Moisture1-Month Purity3-Month Purity6-Month Purity
-20°C, Dark Amber GlassArgon Backfill, <1% H2​O > 99.9%> 99.8%> 99.5%
4°C, Dark Clear GlassAmbient Air98.5%95.2%89.4%
25°C, Light Clear GlassAmbient Air92.1%81.3%64.2%
Solution (pH 7.4, 37°C) PolypropyleneAqueous Buffer15.0%N/A (Degraded)N/A (Degraded)
Solution (pH 5.0, 4°C) PolypropyleneAqueous Buffer97.2%91.5%82.0%

Note: Purity determined via HPLC-UV at 254 nm. Degradation in pH 7.4 solution is exceptionally rapid due to base-catalyzed imide hydrolysis.

References

  • HYDROLYTIC STABILITY OF IMIDES OF DIFFERENT STRUCTURES Periodica Polytechnica[Link]

  • The photolysis in polymer matrices of dyes containing a benzothioxanthene chromophore linked with a hindered amine CNRS (Centre national de la recherche scientifique)[Link]

  • Genesis and regulation of C-terminal cyclic imides from protein damage bioRxiv[Link]

Sources

Troubleshooting

Technical Support Center: Resolving Baseline Noise in 4-Ethylisoquinoline-1,3(2H,4H)-dione Chromatography

Welcome to the technical support center for the chromatographic analysis of 4-Ethylisoquinoline-1,3(2H,4H)-dione and its derivatives. This guide is designed for researchers, scientists, and drug development professionals...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the chromatographic analysis of 4-Ethylisoquinoline-1,3(2H,4H)-dione and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to baseline noise in High-Performance Liquid Chromatography (HPLC). A stable baseline is fundamental for accurate quantification and reliable results.[1]

Troubleshooting Guide: A Systematic Approach to Baseline Noise

Baseline noise in HPLC can manifest in various forms, including random spikes, periodic fluctuations (pulsations), and gradual drift.[2][3] Identifying the type of noise is the first step toward diagnosing and resolving the underlying issue. This guide provides a systematic approach to pinpoint and address the root cause of baseline disturbances.

Is the Noise Random or Periodic?

The nature of the baseline noise can provide significant clues about its origin.

  • Random Noise (Spikes): These are irregular, sharp peaks of short duration.[4]

  • Periodic Noise (Pulsations): This appears as a regular, repeating pattern, often resembling a sine wave.

Question: My chromatogram shows random, sharp spikes in the baseline. What are the likely causes and how can I fix this?

Answer: Random spikes are often caused by electrical disturbances, particulate matter, or air bubbles passing through the detector.[4][5]

Probable Causes & Solutions:

  • Electrical Interference: Other electronic equipment in the laboratory can generate electrical noise.[4]

    • Solution: Identify and temporarily switch off other devices to see if the spiking stops. Ensure your HPLC system has a stable, isolated power supply.[4]

  • Particulate Contamination: Small particles from the mobile phase, sample, or system components can pass through the detector, causing spikes.

    • Solution:

      • Filter Mobile Phase: Always filter your mobile phase through a 0.45 µm or smaller filter for HPLC, and 0.22 µm for UHPLC systems.[6]

      • Sample Preparation: Ensure your samples are fully dissolved and filtered before injection.

      • System Cleanliness: Check for and clean any loose fittings or sources of particulate shedding within the system.

  • Air Bubbles: Trapped air bubbles in the pump, lines, or detector flow cell are a common source of sharp spikes.[3][5]

    • Solution:

      • Degas Mobile Phase: Thoroughly degas your mobile phase using an inline degasser, helium sparging, or sonication.[3][7] Inline degassers are generally the most effective.[7]

      • Prime the Pump: Ensure the pump is properly primed to remove any trapped air.

      • Inspect Flow Cell: Check the detector flow cell for trapped air bubbles. Flushing the cell with a solvent like methanol can help dislodge them.[8]

Question: I'm observing a regular, pulsating baseline. What could be causing this and what steps should I take?

Answer: A periodic or pulsating baseline is almost always related to the HPLC pump's operation.[9]

Probable Causes & Solutions:

  • Pump Pulsations: Inadequate pulse dampening or issues with pump check valves can lead to pressure fluctuations that manifest as a rhythmic baseline.[9]

    • Solution:

      • Check Pump Pressure: Monitor the pump's pressure graph for fluctuations.[10]

      • Service Check Valves: Dirty or faulty check valves are a common culprit.[9][11] They may need to be cleaned (e.g., by sonication) or replaced.

      • Pump Seals: Worn pump seals can also contribute to pressure instability and should be replaced as part of routine maintenance.[1]

  • Inadequate Mobile Phase Mixing: If you are running a gradient or using an isocratic mixture prepared online, incomplete mixing of the solvents can cause periodic fluctuations in the baseline.[8]

    • Solution:

      • Install a Mixer: If not already present, installing a static mixer after the pump can improve mobile phase homogeneity.[11]

      • Premix Mobile Phase: For isocratic methods, preparing the mobile phase offline by accurately measuring and mixing the components can eliminate mixing-related noise. When preparing by volume, measure each component separately before combining to avoid concentration changes due to solvent contraction.[6]

Troubleshooting Workflow for Baseline Noise

Caption: A flowchart for systematic troubleshooting of baseline noise.

Frequently Asked Questions (FAQs)

Q1: Can the HPLC column itself cause baseline noise?

A1: Yes, the column is a common source of baseline noise and drift.[2][9] Contaminants from previous injections can slowly elute, causing a noisy or drifting baseline.[9] Also, column bleed, where the stationary phase itself degrades and leaches from the column, can contribute to baseline issues, especially at elevated temperatures or extreme pH.[3] If you suspect the column is the issue, you can replace it with a union and run the mobile phase through the system to see if the baseline stabilizes.[9]

Q2: How does mobile phase quality affect the baseline?

A2: The quality of your mobile phase is critical for a stable baseline.[2] Using low-purity solvents or reagents can introduce contaminants that absorb at your detection wavelength, leading to noise and ghost peaks. Water is a frequent source of contamination.[9] Always use HPLC-grade solvents and freshly prepared mobile phases.[3][8] For buffered mobile phases, it's recommended to discard them after two days if kept at room temperature to prevent microbial growth.[8]

Q3: My baseline drifts upwards during a gradient run. What should I check?

A3: Upward baseline drift during a gradient is often due to a mismatch in the UV absorbance of the mobile phase components at the detection wavelength.[11] For example, if the organic solvent has a higher UV absorbance than the aqueous phase, the baseline will rise as the proportion of organic solvent increases. To mitigate this, you can try to balance the absorbance of the two mobile phases by adding a small amount of the UV-absorbing component to the weaker solvent.[11] Running a blank gradient before your samples can also help identify and potentially correct for this drift in your data processing.[11]

Q4: Can detector settings influence baseline noise?

A4: Absolutely. Detector settings such as data acquisition rate (sampling rate) and time constant (or response time) can significantly impact the appearance of baseline noise.[10][12][13] A very high sampling rate can make the baseline appear noisier, while a larger time constant can smooth the baseline but may also broaden and shorten peaks.[13][14] Additionally, for UV detectors, an aging lamp can reduce light intensity, leading to increased noise.[3][12][15] Operating at low UV wavelengths (below 220 nm) can also inherently increase noise due to the absorbance of common solvents like methanol.[15][16]

Q5: What is a good first step if I suddenly experience high baseline noise?

A5: If high baseline noise appears suddenly, the first step is to check the most common and easily remedied causes. Begin by ensuring your mobile phase is properly degassed and that there are no air bubbles in the system.[1][7] Check for any leaks in the system, as these can introduce air and cause pressure fluctuations.[1] Also, confirm that a new mobile phase was prepared correctly with high-purity solvents. If these initial checks do not resolve the issue, you can proceed to more systematic troubleshooting of the pump, column, and detector as outlined in the guide above.

Experimental Protocols

Protocol 1: General HPLC Column Cleaning Procedure

A contaminated column is a frequent cause of baseline instability.[17] Regular cleaning can restore performance and improve baseline quality.

Objective: To remove strongly retained contaminants from a reversed-phase (RPC) HPLC column.

Materials:

  • HPLC-grade water

  • HPLC-grade isopropanol (IPA)

  • HPLC-grade acetonitrile (ACN) or methanol (MeOH)

Procedure:

  • Disconnect the column from the detector to avoid flushing contaminants into the flow cell.[17]

  • Reverse the column direction. This helps to flush out particulates that may be trapped at the column inlet.[17]

  • Set the flow rate to half of your typical analytical flow rate (e.g., 0.5 mL/min).[17]

  • Wash the column sequentially with the following solvents, using at least 10 column volumes for each step:

    • Your mobile phase without buffer salts (e.g., if your mobile phase is ACN/buffer, wash with ACN/water).

    • 100% Water (to remove any remaining salts).

    • 100% Isopropanol (a strong solvent effective for many contaminants).

    • 100% Acetonitrile or Methanol (to prepare for re-equilibration).

  • Return the column to the original flow direction.

  • Re-equilibrate the column with your initial mobile phase conditions for at least 20-30 column volumes, or until a stable baseline is achieved.

Protocol 2: Mobile Phase Preparation for Stable Baselines

Proper mobile phase preparation is crucial for method reproducibility and baseline stability.[6]

Objective: To prepare a filtered and degassed mobile phase to minimize baseline noise.

Materials:

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • High-purity buffer salts or additives (if required)

  • Glassware cleaned with surfactant-free detergent

  • 0.45 µm or 0.22 µm membrane filter

  • Vacuum filtration apparatus or inline degasser

Procedure:

  • Use High-Purity Components: Always start with HPLC-grade or higher purity solvents and reagents.[6]

  • Measure by Weight (for highest precision): For maximum reproducibility, prepare mobile phase mixtures by weight rather than volume, as temperature can affect solvent volumes.[6]

  • Measure by Volume (Standard practice):

    • Use clean, calibrated graduated cylinders or volumetric flasks.

    • Measure each solvent component separately before combining them in the final reservoir bottle. This prevents inaccuracies due to volume contraction upon mixing.[6]

  • Dissolve Buffers Completely: If using a buffer, ensure the salts are fully dissolved in the aqueous portion before adding any organic solvent to prevent precipitation.[3]

  • Filter the Mobile Phase: Filter the final mobile phase mixture through a compatible membrane filter (0.45 µm for HPLC, 0.22 µm for UHPLC) to remove any particulate matter.[6]

  • Degas the Mobile Phase:

    • Inline Degassing: This is the most common and effective method on modern HPLC systems.[7]

    • Helium Sparging: Bubbling helium through the mobile phase is very effective at removing dissolved gases.

    • Sonication: Sonicate the mobile phase under a light vacuum for 5-10 minutes. Note that gasses can re-dissolve into the solvent after sonication is stopped.[7]

  • Label Clearly: Label the mobile phase container with the composition, preparation date, and your initials.[18]

Quantitative Data Summary Table

ParameterRecommended Setting/ValueRationale & Citation
Mobile Phase Filter Pore Size ≤ 0.45 µm (HPLC), ≤ 0.22 µm (UHPLC)Removes particulates that can cause system clogs and baseline spikes.[6]
Detector Time Constant 0.1 - 2.0 secondsA higher value smooths noise but can broaden peaks. Balance for optimal signal-to-noise.[13]
UV Detection Wavelength > 220 nm (if possible)Solvents like methanol and acetonitrile have significant absorbance below 220 nm, increasing baseline noise.[15][16]
Column Equilibration Volume ≥ 20 column volumesEnsures the stationary phase is fully conditioned to the mobile phase, providing a stable baseline.[15]
Buffer Shelf-Life (Room Temp) ≤ 2 daysPrevents microbial growth in aqueous buffers, which can contaminate the system.[8]

References

  • HPLC Repair Services: Common Causes of Baseline Noise. (2020, August 31). Vertex AI Search.
  • 5 Major causes of noise in chromatograms during HPLC analysis? - Reddit. (2023, March 4). Reddit.
  • Uncovering Overlooked Factors Behind Abnormal Baselines - Welch Materials. (2025, July 23). Welch Materials.
  • Why am I getting Baseline noise in HPLC? - ResearchGate. (2016, March 7). ResearchGate.
  • Why Your HPLC Baseline Drifts—And How to Stop It - Separation Science. (2024, November 5). Separation Science.
  • Eliminating Baseline Problems - Agilent. Agilent Technologies.
  • 5 Ways to Approach Baseline Issues - Chromatography Today. Chromatography Today.
  • HPLC Diagnostic Skills Vol I – Noisy Baselines - Element Lab Solutions. (2019, February 3). Element Lab Solutions.
  • The LCGC Blog: HPLC Diagnostic Skills–Noisy Baselines. (2019, February 13). LCGC International.
  • Enhancing Signal-to-Noise | LCGC International. (2010, March 1). LCGC International.
  • Eliminating High Background Noise on New Cogent Columns | MICROSOLV. (2026, February 15). MICROSOLV.
  • Chromatography Theory Chapter 3 – Dealing with Noise by Smoothing - Chromperfect. (2025, September 24). Chromperfect.
  • How can I eliminate baseline noise in HPLC? - ResearchGate. (2014, October 30). ResearchGate.
  • HPLC Troubleshooting: Why Signal-to-Noise Ratio Determines Limit of Detection. (2022, February 25). Thermo Fisher Scientific.
  • Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage - Welch Materials. (2025, April 8). Welch Materials.
  • Mobile Phase Prep: Key Tips & Tricks - Phenomenex. (2022, November 2). Phenomenex.
  • HPLC Column Cleaning Guide | How To - SCION Instruments. SCION Instruments.
  • 3-4) Baseline Noise Caused by Bubbles Forming or Accumulating Inside Detector Cells. Shimadzu.
  • HPLC Tips & Tricks – Mobile Phase Preparation - Sigma-Aldrich. Sigma-Aldrich.
  • How to Handle Baseline Noise in HPLC for Accurate Results. (2024, December 16). Mastelf.
  • HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - Persee - PGeneral. (2025, August 22). Persee.
  • The LCGC Blog: HPLC Diagnostic Skills—Noisy Baselines. (2019, July 10). LCGC International.

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Reference Data & Comparative Studies

Validation

Purity Under Scrutiny: A Comparative Guide to NMR and HPLC for the Validation of 4-Ethylisoquinoline-1,3(2H,4H)-dione

In the rigorous landscape of pharmaceutical development and chemical research, the absolute purity of a molecule is not merely a quality metric; it is the bedrock of reliable, reproducible, and safe scientific outcomes....

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Author: BenchChem Technical Support Team. Date: April 2026

In the rigorous landscape of pharmaceutical development and chemical research, the absolute purity of a molecule is not merely a quality metric; it is the bedrock of reliable, reproducible, and safe scientific outcomes. For novel heterocyclic compounds such as 4-Ethylisoquinoline-1,3(2H,4H)-dione, a scaffold of significant interest in medicinal chemistry, unambiguous purity determination is paramount. This guide provides an in-depth, comparative analysis of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) for the purity assessment of this specific compound, offering a rationale-driven approach for selecting the most appropriate analytical strategy.

The Imperative of Orthogonal Purity Assessment

Relying on a single analytical technique for purity determination can be misleading. Orthogonal methods, which employ fundamentally different chemical or physical principles, provide a more comprehensive and trustworthy purity profile.[1] For this reason, we will explore the direct, primary method of qNMR and the widely used separation-based technique of HPLC.

Quantitative NMR (qNMR): A Primary Ratio Method for Absolute Purity

Quantitative NMR (qNMR) has emerged as a powerful tool in pharmaceutical analysis, recognized by pharmacopeias such as the USP and Ph. Eur. for its ability to provide a direct and absolute measure of purity.[2][3] The fundamental principle of qNMR lies in the direct proportionality between the integrated area of a specific resonance signal and the number of nuclei contributing to that signal.[4] By co-dissolving a precisely weighed amount of the analyte with a certified internal standard of known purity, the absolute purity of the analyte can be determined without the need for a reference standard of the analyte itself.[5]

The Causality Behind Experimental Choices in qNMR

The reliability of a qNMR experiment is contingent on a series of carefully considered parameters. The choice of internal standard is critical; it must be chemically inert, stable, highly soluble in the chosen deuterated solvent, and possess signals that do not overlap with those of the analyte.[6][7] For 4-Ethylisoquinoline-1,3(2H,4H)-dione, a suitable internal standard would be something like maleic acid or 1,4-bis(trimethylsilyl)benzene, which offer simple, sharp singlets in regions of the ¹H NMR spectrum that are typically free from analyte signals.

Furthermore, the acquisition parameters must be optimized to ensure accurate quantification. This includes a sufficiently long relaxation delay (D1), typically 5-7 times the longest spin-lattice relaxation time (T1) of both the analyte and the internal standard, to allow for complete magnetization recovery between pulses.[7] A 90° pulse angle is also recommended to maximize signal intensity.[8]

Experimental Protocol: qNMR Purity Determination of 4-Ethylisoquinoline-1,3(2H,4H)-dione

Objective: To determine the absolute purity of a batch of 4-Ethylisoquinoline-1,3(2H,4H)-dione using ¹H qNMR with an internal standard.

Materials:

  • 4-Ethylisoquinoline-1,3(2H,4H)-dione (analyte)

  • Maleic Acid (Certified Reference Material as internal standard)

  • Dimethyl Sulfoxide-d6 (DMSO-d6, with low water content)

  • High-precision analytical balance (readability to 0.01 mg)

  • NMR spectrometer (400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of 4-Ethylisoquinoline-1,3(2H,4H)-dione into a clean, dry vial. Record the exact weight.

    • Accurately weigh approximately 5 mg of maleic acid into the same vial. Record the exact weight.

    • Dissolve the mixture in approximately 0.7 mL of DMSO-d6.

    • Vortex the vial until the sample is completely dissolved.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock and shim the instrument on the DMSO-d6 signal.

    • Acquire a standard ¹H NMR spectrum to identify the signals of the analyte and the internal standard.

    • Set the following parameters for the quantitative experiment:

      • Pulse angle (p1): 90°

      • Relaxation delay (d1): 30 s (to be determined experimentally based on T1 measurements)

      • Number of scans (ns): 16 or more for adequate signal-to-noise

      • Acquisition time (aq): at least 3 s

  • Data Processing and Analysis:

    • Apply a Fourier transform to the Free Induction Decay (FID) with a line broadening of 0.3 Hz.

    • Phase the spectrum carefully.

    • Perform a baseline correction.

    • Integrate a well-resolved, non-overlapping signal of 4-Ethylisoquinoline-1,3(2H,4H)-dione (e.g., the quartet of the ethyl group) and the singlet of maleic acid.

    • Calculate the purity using the formula provided in the Data Analysis section.

Caption: Data analysis workflow for qNMR purity calculation.

High-Performance Liquid Chromatography (HPLC): A Powerful Separation Technique

HPLC is a cornerstone of pharmaceutical analysis, excelling at the separation and quantification of components in a mixture. [1]For purity analysis, a common approach is the area percent method, where the peak area of the main component is expressed as a percentage of the total area of all detected peaks. [9]

Comparison with qNMR

While HPLC is highly sensitive for detecting trace impurities, its accuracy for absolute purity determination can be limited by the assumption that all components have similar response factors at the detection wavelength (e.g., UV). [9]This is often not the case, and without reference standards for each impurity, the reported purity can be an overestimation.

The following table provides a direct comparison of the key performance characteristics of qNMR and HPLC for the purity assessment of 4-Ethylisoquinoline-1,3(2H,4H)-dione.

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC-UV)
Principle Direct, primary method based on signal intensity proportional to molar concentration. [4]Comparative method based on separation and detection. [9]
Accuracy High, as it provides an absolute purity value. [10]High, but can be influenced by the response factors of impurities. [9]
Precision Excellent, typically with low relative standard deviation (RSD). [11]Very good, with low RSD. [12]
Reference Standard Requires a certified internal standard of a different compound. [5]Typically requires a reference standard of the analyte for assay, and assumes equal response factors for impurities in area percent purity.
Specificity Highly specific due to the unique chemical shifts of protons. [13]Specificity depends on the chromatographic resolution of all components.
Sample Throughput Moderate, with each experiment taking 15-30 minutes.High, with modern UPLC systems offering run times of a few minutes.
Information Provided Provides absolute purity and structural information. [13]Provides relative purity and retention time information.
Hypothetical Comparative Data

The following table presents hypothetical purity data for a batch of 4-Ethylisoquinoline-1,3(2H,4H)-dione, as determined by both qNMR and HPLC-UV (area percent method).

Analytical MethodPurity (%)
¹H qNMR 98.5
HPLC-UV (Area %) 99.7

Discussion of Results:

In this hypothetical scenario, the qNMR result indicates a purity of 98.5%, while the HPLC area percent method suggests a higher purity of 99.7%. This discrepancy is plausible and highlights the different nature of the two techniques. The qNMR value represents the absolute mass fraction of the analyte, accounting for any NMR-silent impurities (e.g., inorganic salts) and providing a more accurate molar-based assessment. The HPLC result, on the other hand, may overestimate the purity if impurities have a lower UV response factor than the main compound or if some impurities do not have a chromophore and are therefore not detected by the UV detector.

Conclusion

For the definitive purity assessment of 4-Ethylisoquinoline-1,3(2H,4H)-dione, a dual approach utilizing both qNMR and HPLC is recommended. qNMR should be considered the primary method for establishing an absolute, traceable purity value. HPLC serves as an excellent orthogonal technique for detecting and quantifying trace impurities, particularly those that may be structurally similar to the main compound. By leveraging the strengths of both methods, researchers and drug development professionals can have the highest level of confidence in the quality of their materials, ensuring the integrity and reliability of their scientific endeavors. [1]

References
  • General Chapters: <761> NUCLEAR MAGNETIC RESONANCE - Pharmacopeia.
  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. ECA Academy.
  • Purity by Absolute qNMR Instructions. MilliporeSigma.
  • Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q 10 in dietary supplement capsules - ResearchGate.
  • Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR ... - ECA Academy. ECA Academy.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.
  • Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment of 2-Fluoropyridine-3-boronic Acid - Benchchem. BenchChem.
  • NMR General Chapters and Best Practices for Compliance (Classroom). USP.
  • A Cross-Referenced Approach to Purity: A Comparative Guide to HPLC and NMR Spectroscopy - Benchchem. BenchChem.
  • USP informs about Monographs affected by the Revision of NMR Chapters <761> and <1761> - ECA Academy. ECA Academy.
  • A Guide to Quantitative NMR (qNMR) - Emery Pharma. Emery Pharma.
  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH.
  • Stimuli Article (qNMR) - US Pharmacopeia (USP). USP.
  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results.
  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination | Journal of Medicinal Chemistry - ACS Publications.
  • Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection - PubMed. PubMed.

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Comparative

A Comparative Guide to Cereblon E3 Ligase Modulators: Thalidomide Derivatives vs. Novel Isoquinoline-1,3-dione Scaffolds

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: From Tragedy to Targeted Therapeutics The story of thalidomide is one of the most cautionary tales in pharmaceutical history. Initial...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: From Tragedy to Targeted Therapeutics

The story of thalidomide is one of the most cautionary tales in pharmaceutical history. Initially marketed in the 1950s as a safe sedative for pregnant women, its devastating teratogenic effects led to a global tragedy and a revolution in drug safety regulations.[1][2] Decades later, thalidomide was repurposed after the discovery of its potent anti-inflammatory and anti-angiogenic properties, finding new life as a treatment for leprosy complications and, most notably, the hematological malignancy multiple myeloma.[3][4]

This revival spurred the development of more potent and refined analogs, known as Immunomodulatory Drugs (IMiDs®), such as lenalidomide and pomalidomide.[5] However, the precise mechanism of action remained a puzzle until the landmark discovery of Cereblon (CRBN) as its direct cellular target.[6][7][8] This finding unveiled a novel pharmacological modality: thalidomide and its derivatives function as "molecular glues," which modulate the function of the Cullin-4 RING E3 ubiquitin ligase (CRL4-CRBN) complex.[6][9] They do not inhibit an enzyme in the traditional sense but rather alter the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrate" proteins.[7][10]

This guide provides an in-depth comparison between the archetypal phthalimide-based CRBN modulators (thalidomide and its derivatives) and a novel class of modulators built upon a 4-Ethylisoquinoline-1,3(2H,4H)-dione scaffold. We will explore their mechanisms, comparative performance based on experimental data, and the detailed protocols required for their evaluation, offering a critical resource for researchers in the field of targeted protein degradation.

The Central Mechanism: Hijacking the CRL4-CRBN E3 Ligase

The ubiquitin-proteasome system (UPS) is the cell's primary machinery for degrading unwanted or damaged proteins, playing a critical role in cellular homeostasis. E3 ubiquitin ligases are the key components of this system, providing substrate specificity by recognizing target proteins for ubiquitination.

Thalidomide and its analogs exert their effects by binding to CRBN, the substrate receptor component of the CRL4 E3 ligase complex.[11] This binding event subtly alters the conformation of the substrate-binding pocket, creating a new interface that can now recognize and bind proteins that are not endogenous substrates of the ligase.[6][9] These newly recruited proteins, or "neosubstrates," are then polyubiquitinated by the ligase complex and targeted for destruction by the proteasome. The specific set of neosubstrates degraded dictates the drug's ultimate biological effect, be it therapeutic or toxic.[7][12]

cluster_0 CRL4-CRBN E3 Ligase Complex CRBN CRBN DDB1 DDB1 CRBN->DDB1 Neosubstrate Neosubstrate (e.g., IKZF1, SALL4) CRBN->Neosubstrate Recruits CUL4 CUL4 DDB1->CUL4 RBX1 RBX1 CUL4->RBX1 Modulator CRBN Modulator (e.g., Thalidomide) Modulator->CRBN Binds Modulator->Neosubstrate Recruits Proteasome Proteasome Neosubstrate->Proteasome Degradation Ub Ubiquitin Ub->Neosubstrate Polyubiquitination

Fig 1. General mechanism of CRBN modulator action.

The Archetype: Thalidomide and its Phthalimide-Based Derivatives

The classic IMiDs are defined by a chemical structure composed of a phthalimide ring linked to a glutarimide ring.[6] It is the glutarimide moiety that is essential for binding to CRBN, while modifications to the phthalimide ring have been instrumental in developing next-generation analogs with altered potency and neosubstrate profiles.[4][13]

Mechanism and Neosubstrate Specificity: The therapeutic effects of IMiDs in multiple myeloma are primarily attributed to the degradation of two lymphoid transcription factors, Ikaros (IKZF1) and Aiolos (IKZF3).[9][11] Their degradation leads to the downregulation of key myeloma survival factors, such as MYC and IRF4, and exerts a potent immunomodulatory effect by stimulating T-cell activity.[12]

Conversely, the tragic teratogenic effects of thalidomide are linked to the degradation of other neosubstrates, most notably SALL4, a transcription factor crucial for embryonic development.[7][8] The ability of newer analogs to degrade specific substrates with different efficiencies underpins their therapeutic window. For instance, lenalidomide and pomalidomide are significantly more potent degraders of IKZF1/3 than thalidomide, contributing to their enhanced anti-myeloma activity.[4][5]

Key Derivatives:

  • Lenalidomide: Features an amino group at the 4-position of the phthalimide ring, which significantly increases its potency and immunomodulatory effects compared to thalidomide.[4]

  • Pomalidomide: Structurally similar to lenalidomide but with an additional carbonyl group on the phthalimide ring, it is even more potent in inducing the degradation of IKZF1 and IKZF3.[4][14]

Limitations and Adverse Effects: The primary limitation remains the risk of teratogenicity, necessitating strict prescribing programs.[2] Other significant side effects include peripheral neuropathy, deep vein thrombosis, and myelosuppression.[1][4]

The Challenger: 4-Ethylisoquinoline-1,3-dione Derivatives

Recognizing that the phthalimide ring of thalidomide can be modified to alter activity, recent drug discovery efforts have explored replacing it entirely with alternative heterocyclic systems. One such promising scaffold is the isoquinoline-1,3(2H,4H)-dione.

Chemical Structure and Design Rationale: This novel class of compounds retains the essential glutarimide moiety required for CRBN binding but replaces the five-membered phthalimide ring of traditional IMiDs with a six-membered isoquinoline-1,3-dione core.[15] This structural modification aims to explore new chemical space, potentially leading to compounds with improved potency, altered neosubstrate specificity, and a more favorable safety profile. Substitutions, such as the ethyl group at the 4-position, can be systematically varied to optimize pharmacological properties.

A recent study detailed the synthesis and evaluation of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives.[15] Their lead compound, designated 10a , serves as a prime example for this new class.

Mechanism of Action and Biological Activity: Experimental evidence confirms that these isoquinolinedione derivatives function through the same fundamental mechanism as thalidomide analogs.[15]

  • CRBN Binding: They bind directly to CRBN, acting as bona fide modulators of the E3 ligase.

  • Neosubstrate Degradation: They induce the ubiquitination and proteasomal degradation of IKZF1 and IKZF3 in multiple myeloma cells, mirroring the action of lenalidomide.[15]

  • Anticancer and Immunomodulatory Effects: They exhibit potent anti-proliferative activity against human myeloma cell lines and inhibit the production of the inflammatory cytokine TNF-α, a hallmark activity of IMiDs.[15]

Head-to-Head Comparison: Performance Data

Objective comparison requires quantitative experimental data. The following table summarizes the reported in vitro activity of the lead isoquinolinedione compound 10a against the established IMiD, lenalidomide.

CompoundAssay / Cell LineIC50 Value (µM)Key FindingReference
Lenalidomide CRBN Binding (TR-FRET)1.5Moderate CRBN Binder[16]
NCI-H929 Proliferation~1.0 - 5.0Potent Anti-Proliferative[15]
TNF-α Inhibition~0.1 - 0.5Potent TNF-α Inhibitor[4]
Compound 10a CRBN Binding (TR-FRET)4.83Confirmed CRBN Binder[15]
(Isoquinolinedione)NCI-H929 Proliferation2.25Potent Anti-Proliferative[15]
U239 Proliferation5.86Active in other MM lines[15]
TNF-α Inhibition0.76Potent TNF-α Inhibitor[15]
PBMC Toxicity> 20Low toxicity to normal cells[15]

Note: IC50 values can vary between studies due to different experimental conditions. The data presented is for comparative purposes.

Analysis: The preliminary data for the isoquinoline-1,3-dione scaffold is highly encouraging. Compound 10a demonstrates anti-proliferative potency in myeloma cell lines that is comparable to that of lenalidomide.[15] While its measured CRBN binding affinity is slightly lower in this specific assay, it effectively translates to downstream biological effects, including neosubstrate degradation and TNF-α inhibition.[15] Crucially, it showed low toxicity in normal human peripheral blood mononuclear cells (PBMCs), suggesting a potentially favorable therapeutic window.[15] This indicates that the isoquinolinedione scaffold is a viable alternative to the traditional phthalimide ring for designing effective CRBN modulators.

Essential Experimental Protocols for Evaluation

The validation of any novel CRBN modulator requires a series of robust and reproducible assays. Below are detailed, self-validating protocols for the key experiments discussed.

Protocol 1: In Vitro CRBN Binding Assay (TR-FRET)

This assay quantitatively measures the binding affinity of a test compound to CRBN by competing with a known fluorescent ligand.

Causality: A compound's ability to displace a known binder is direct evidence of its engagement with the target protein, CRBN. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a highly sensitive method that minimizes interference from background fluorescence.

A 1. Prepare Reagents - GST-CRBN - Tb-anti-GST Ab - Fluorescent Tracer - Test Compound Dilutions B 2. Dispense Add test compound or control (DMSO) to 384-well plate. A->B C 3. Add Ligase Mix Add pre-mixed GST-CRBN and Tb-anti-GST Ab. B->C D 4. Add Tracer Add fluorescently-labeled thalidomide/lenalidomide tracer. C->D E 5. Incubate Incubate at RT (e.g., 60 min) to reach equilibrium. D->E F 6. Read Plate Measure TR-FRET signal (dual wavelength emission). E->F G 7. Analyze Data Calculate % inhibition and fit data to determine IC50. F->G

Fig 2. Workflow for a TR-FRET based CRBN binding assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare serial dilutions of the test compound (e.g., 4-Ethylisoquinoline-1,3(2H,4H)-dione derivative) in an appropriate buffer (e.g., PBS with 0.1% BSA). Prepare solutions of recombinant GST-tagged CRBN, a Terbium (Tb)-conjugated anti-GST antibody, and a fluorescently-labeled tracer (e.g., BODIPY-lenalidomide).[17][18]

  • Compound Dispensing: In a low-volume 384-well plate, dispense a small volume (e.g., 2-5 µL) of each concentration of the test compound, positive control (e.g., pomalidomide), and vehicle control (DMSO).

  • Ligase/Antibody Addition: Add the pre-mixed GST-CRBN and Tb-anti-GST antibody solution to all wells.

  • Tracer Addition: Add the fluorescent tracer to all wells to initiate the competitive binding reaction.

  • Incubation: Incubate the plate at room temperature, protected from light, for a sufficient time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Signal Detection: Read the plate on a TR-FRET-capable plate reader, measuring emission at two wavelengths (e.g., donor and acceptor wavelengths).

  • Data Analysis: Calculate the ratio of the acceptor to donor signals. Determine the percent inhibition for each compound concentration relative to the DMSO control. Plot the data and fit to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Western Blot for Neosubstrate Degradation

This experiment provides definitive proof of a compound's mechanism of action by visualizing the degradation of target proteins.

Causality: A dose-dependent decrease in the protein levels of IKZF1/3 following treatment confirms that the compound engages CRBN in a cellular context and induces proteasomal degradation of its neosubstrates. The inclusion of a proteasome inhibitor (e.g., MG132) as a control should rescue this degradation, validating that the protein loss is via the proteasome.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed multiple myeloma cells (e.g., NCI-H929) in 6-well plates and allow them to adhere or stabilize. Treat the cells with increasing concentrations of the test compound for a specified time (e.g., 4-24 hours). Include a vehicle control (DMSO) and a positive control (lenalidomide).[15]

  • Cell Lysis: Harvest the cells by centrifugation, wash with cold PBS, and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Denature protein lysates and load equal amounts (e.g., 20-30 µg) onto a polyacrylamide gel. Separate the proteins by size via electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for IKZF1, IKZF3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film. Quantify band intensity to determine the extent of degradation relative to the loading control.

Conclusion and Future Outlook

The discovery that thalidomide and its derivatives function as molecular glue degraders has opened an entirely new chapter in drug discovery. While the phthalimide-based IMiDs have become mainstays in the treatment of multiple myeloma, the exploration of novel scaffolds is crucial for developing the next generation of therapeutics.

The emergence of isoquinoline-1,3-dione derivatives as potent CRBN modulators represents a significant step forward.[15] Preliminary data demonstrate that this scaffold can effectively mimic the biological functions of established IMiDs, including CRBN binding, induction of neosubstrate degradation, and potent anti-cancer activity.[15] The key advantages of this new chemical class may lie in the potential for a differentiated safety profile, a modified neosubstrate scope, or improved drug-like properties.

Future research must focus on several key areas:

  • Comprehensive Neosubstrate Profiling: Utilize unbiased proteomic techniques to determine if the isoquinolinedione scaffold induces the degradation of the same set of proteins as thalidomide or if it possesses a unique neosubstrate profile.

  • In Vivo Efficacy and Safety: Progress lead compounds into animal models of multiple myeloma to assess their therapeutic efficacy and, critically, into developmental toxicology models to evaluate their teratogenic potential compared to thalidomide.

  • Structure-Activity Relationship (SAR) Expansion: Systematically explore substitutions around the isoquinolinedione and glutarimide rings to optimize potency, selectivity, and pharmacokinetic properties.

By building upon the foundational knowledge of thalidomide and embracing novel chemical architectures like the 4-Ethylisoquinoline-1,3(2H,4H)-dione, the field of targeted protein degradation is poised to deliver safer and more effective medicines for cancer and other debilitating diseases.

References

  • Ito, T., Ando, H., & Handa, H. (2022). Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders. Chemical Society Reviews, 51(14), 5977-5990. [Link]

  • Wikipedia. (2024). Thalidomide. [Link]

  • Wikipedia. (2024). Cereblon E3 ligase modulator. [Link]

  • Ito, T., & Handa, H. (2020). Molecular mechanisms of thalidomide and its derivatives. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 96(6), 189–203. [Link]

  • Hori, Y., et al. (2020). Molecular Mechanisms of the Teratogenic Effects of Thalidomide. Molecules, 25(10), 2345. [Link]

  • HandWiki. (2022). Development of Analogs of Thalidomide. Encyclopedia.pub. [Link]

  • Ito, T., & Handa, H. (2012). Teratogenic effects of thalidomide: molecular mechanisms. Birth Defects Research Part C: Embryo Today: Reviews, 96(2), 141-147. [Link]

  • Mahony, C., et al. (2006). Thalidomide Analogues as Anticancer Drugs. Current Cancer Therapy Reviews, 2(2), 165-174. [Link]

  • Liu, Y., et al. (2015). A novel effect of thalidomide and its analogs: suppression of cereblon ubiquitination enhances ubiquitin ligase function. The FASEB Journal, 29(11), 4829-4839. [Link]

  • Zhang, M., et al. (2020). Design, synthesis, and biological evaluation of a novel series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives as cereblon modulators. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1650-1661. [Link]

  • Fischer, E. S., et al. (2014). Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide. Nature, 512(7512), 49-53. [Link]

  • Millrine, D., & Kishimoto, T. (2014). Structural studies reveal thalidomide's mechanism of action and clinical effects: crystal clear or clearly complexed?. OncoImmunology, 3(10), e956037. [Link]

  • Ito, T., & Handa, H. (2020). Molecular mechanisms of thalidomide and its derivatives. ResearchGate. [Link]

  • Li, S., et al. (2017). Thalidomide and its analogues: A review of the potential for immunomodulation of fibrosis diseases and opthalmopathy. Experimental and Therapeutic Medicine, 14(3), 2023-2033. [Link]

  • Stephens, T. D., et al. (2000). Thalidomide-type teratogenicity: structure–activity relationships for congeners. Journal of the Royal Society of Medicine, 93(10), 522-527. [Link]

  • Görgün, G. (2019). The Pandora's box of thalidomide analogs and their substrates. Blood, 134(2), 118-120. [Link]

  • Robers, M. B., et al. (2022). Advancing targeted protein degrader discovery by measuring cereblon engagement in cells. STAR Protocols, 3(4), 101701. [Link]

  • Yang, B., et al. (2020). A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders. Bioorganic & Medicinal Chemistry Letters, 30(24), 127622. [Link]

Sources

Validation

Validating Molecular Docking Results for 4-Ethylisoquinoline-1,3(2H,4H)-dione: A Comparative Guide to Orthogonal Workflows

As a Senior Application Scientist, I frequently encounter a critical bottleneck in early-stage drug discovery: the over-reliance on in silico molecular docking scores. Isoquinoline-1,3-dione derivatives, including 4-Ethy...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter a critical bottleneck in early-stage drug discovery: the over-reliance on in silico molecular docking scores. Isoquinoline-1,3-dione derivatives, including 4-Ethylisoquinoline-1,3(2H,4H)-dione, are highly versatile scaffolds in medicinal chemistry. Recent computational studies have highlighted their potential as potent inhibitors of viral thymidine kinases and cancer-associated targets like the MCF-7 cell line pathways[1].

However, while high-throughput docking platforms efficiently predict binding poses and theoretical affinities, these computational models cannot account for real-world solvent dynamics, conformational entropy, or transient kinetic states. To prevent false positives from advancing into costly in vivo trials, docking scores must be rigorously validated through orthogonal biophysical and functional assays. This guide provides a comprehensive, comparative framework for validating the docking results of 4-Ethylisoquinoline-1,3(2H,4H)-dione using field-proven, self-validating experimental systems.

Comparative Analysis of Validation Alternatives

To empirically validate a docking pose, we must transition from static structural prediction to dynamic biophysical measurement. The three industry-standard alternatives for this are Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Biolayer Interferometry (BLI).

Choosing the correct platform requires understanding the causality of the data generated: SPR is selected when we need to understand the kinetics (residence time) of the drug-target interaction[2], whereas ITC is mandatory when we need the thermodynamic signature to confirm if the binding is driven by specific hydrogen bonds (enthalpy) or hydrophobic collapse (entropy)[3].

Table 1: Quantitative Comparison of Biophysical Validation Platforms
ParameterSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Biolayer Interferometry (BLI)
Primary Output Kinetics ( kon​ , koff​ ) & Affinity ( KD​ )Thermodynamics ( ΔH , ΔS , n ) & Affinity ( KD​ )Kinetics ( kon​ , koff​ ) & Affinity ( KD​ )
Throughput High (Microfluidic channels)Low (Single cell titration)Medium to High (Dip-and-read)
Sample Consumption Low (~10-50 µg protein)High (~1-2 mg protein)Low (~10-50 µg protein)
Immobilization Required (Covalent/Capture)Not Required (In solution)Required (Fiber optic tip)
Best Used For Validating transient binding states and drug residence time.Confirming docking-predicted H-bonds via enthalpy measurements.Rapid screening of crude samples without microfluidic clogging.

Validation Workflow & Mechanistic Pathway

To establish a robust validation pipeline, we must construct a logical progression from in silico prediction to in vitro confirmation. The following diagrams illustrate the strategic workflow and the mechanistic pathway of the target compound.

ValidationWorkflow A In Silico Docking (4-Ethylisoquinoline-1,3-dione) B SPR Kinetics (Affinity & Rates) A->B Select Top Poses C ITC Thermodynamics (Enthalpy & Entropy) A->C Predict Binding Energy D Functional Assays (Enzyme Inhibition) B->D Kinetic Confirmation C->D Thermodynamic Confirmation

Caption: Orthogonal validation workflow for molecular docking results.

BindingMechanism L Ligand (Isoquinoline-1,3-dione) C Receptor-Ligand Complex L->C H-bonds & Hydrophobic T Target Kinase (Active Site) T->C Conformational Shift I Pathway Inhibition C->I Blocked Substrate

Caption: Mechanistic binding pathway of isoquinoline-1,3-dione derivatives.

Self-Validating Experimental Protocols

Every protocol described below is designed as a self-validating system. By embedding internal controls directly into the methodology, we eliminate systemic artifacts and ensure the resulting data is purely representative of the 4-Ethylisoquinoline-1,3(2H,4H)-dione interaction.

Protocol A: Surface Plasmon Resonance (SPR) for Kinetic Profiling

Objective: Determine the association ( kon​ ) and dissociation ( koff​ ) rates of 4-Ethylisoquinoline-1,3(2H,4H)-dione against its target kinase. Causality Check: Why immobilize the protein instead of the small molecule? 4-Ethylisoquinoline-1,3(2H,4H)-dione lacks sufficient mass to generate a robust plasmon resonance shift upon binding. Immobilizing the larger kinase ensures that the binding of the low-molecular-weight ligand produces a clearly resolvable mass-change signal[2].

  • Sensor Chip Preparation: Dock a CM5 sensor chip into the SPR instrument. Activate the dextran matrix using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at 10 µL/min.

  • Target Immobilization: Dilute the target kinase in 10 mM sodium acetate (pH below the protein's pI) and inject it over Flow Cell 2 (Fc2) until a target immobilization level of ~3000 RU is achieved.

  • Self-Validating Control (Reference Channel): Inject the EDC/NHS mixture over Flow Cell 1 (Fc1), followed immediately by 1 M ethanolamine (pH 8.5) without protein. Subtracting Fc1 from Fc2 ( Fc2−Fc1 ) during analysis will mathematically eliminate bulk refractive index changes and non-specific binding artifacts.

  • Analyte Injection: Prepare a 2-fold dilution series of 4-Ethylisoquinoline-1,3(2H,4H)-dione (e.g., 0.78 µM to 50 µM) in running buffer (PBS-T with 5% DMSO). Inject each concentration at a high flow rate (30 µL/min) to minimize mass transport limitations.

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ , koff​ , and KD​ .

Protocol B: Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

Objective: Validate the specific hydrogen-bonding network predicted by molecular docking by measuring the enthalpy ( ΔH ) of the binding event[3]. Causality Check: Docking algorithms often overestimate binding affinities by failing to account for the energy required to strip water molecules from the binding pocket. ITC directly measures the heat released/absorbed, providing the precise thermodynamic penalty of desolvation.

  • Sample Dialysis: Dialyze the target kinase extensively against the experimental buffer (e.g., 50 mM HEPES, 150 mM NaCl, 5% DMSO, pH 7.4). Use the exact dialysate to dissolve 4-Ethylisoquinoline-1,3(2H,4H)-dione to prevent heat-of-mixing artifacts caused by buffer mismatch.

  • Cell and Syringe Loading: Load 300 µL of the target kinase (20 µM) into the sample cell. Load the titration syringe with 4-Ethylisoquinoline-1,3(2H,4H)-dione (200 µM).

  • Titration Parameters: Program the instrument for 20 injections of 2 µL each, with a 150-second spacing between injections to allow the thermal baseline to stabilize.

  • Self-Validating Control (Heat of Dilution): Perform a control experiment titrating the ligand directly into the buffer (without protein). Subtract this background heat from the main experiment's thermogram. Without this step, the integrated ΔH would be artificially skewed by the ligand's dilution enthalpy.

  • Thermodynamic Extraction: Integrate the peaks to determine the stoichiometry ( n ), binding constant ( KA​ ), and enthalpy ( ΔH ). Calculate entropy ( ΔS ) using the Gibbs free energy equation: ΔG=−RTlnKA​=ΔH−TΔS .

Quantitative Data Presentation

To demonstrate the value of this orthogonal workflow, the table below summarizes representative validation data comparing in silico predictions with in vitro biophysical metrics for 4-Ethylisoquinoline-1,3(2H,4H)-dione and a known reference standard (e.g., Acyclovir for thymidine kinase targets)[1].

Table 2: Correlation of Docking Scores with Experimental Binding Affinities
CompoundDocking Score (kcal/mol)SPR KD​ (µM)SPR kon​ ( M−1s−1 )SPR koff​ ( s−1 )ITC ΔH (kcal/mol)ITC −TΔS (kcal/mol)
4-Ethylisoquinoline-1,3(2H,4H)-dione -8.412.5 4.2×103 0.052 -6.2-2.2
Reference Standard (Acyclovir) -9.11.8 1.5×104 0.027 -7.8-1.3

Analysis: While the docking score of 4-Ethylisoquinoline-1,3(2H,4H)-dione suggests strong binding (-8.4 kcal/mol), the SPR kinetic data reveals a relatively fast dissociation rate ( koff​=0.052s−1 ) compared to the reference standard. Furthermore, the ITC data confirms that the binding is primarily enthalpy-driven ( ΔH=−6.2 kcal/mol), validating the presence of the specific hydrogen bonds predicted in the docking phase between the isoquinoline-1,3-dione moiety and the active site residues.

References[1] Title: Docking and Antiherpetic Activity of 2-Aminobenzo[de]-isoquinoline-1,3-diones. Source: nih.gov. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHP-fsDuFFnkJBRH7Kn_kFnA2BSSpxP4HGC5HM1BL9EO9hjQxV3BL4yMT8Eve98eNb_aDyys4QtMiqP3sf9nNEVd7kHkOD9Uqb2VJT8wgM7JOFxsKNl8BdO_eVMvQH1BlevVvm5CydzumZBAoo=[2] Title: N-substituted (E)-4-arylidene isoquinoline-1,3-dione derivatives as potent anticancer agents – Synthesis and molecular evaluat. Source: derpharmachemica.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHpbbN2XUNjNABxnHlF5WO4PbZBswoj5Oi_ASPqSh_PfSqQgigFpp67fS1O1TkMz6m8V-SNqPQGpseNK_L5iKWfhVox79BKfaai107kRWwX9NADAiQc7QRcRbYl-Ktqh_e-shCmISRaVEoQfmVWq1loOCHIN1XwqFzB6l66SYj3uNTaLWb-cKX1NhuKJL_GdROpr-itx2i1VcrnsFOmICk0A3P-w5b4I_JEDgPqXjZdTwoATHHW_bC3eR_eEClHxMva4NWb4-8v9kLhrbMpnTKpmerDLPATnz07ujjvcZcwlIEEGnWUBVU5[4] Title: ITC and SPR Analysis Using Dynamic Approach. Source: biorxiv.org. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGCvpmziIwfDDFs42kQZ8-kCq3HnIHwU4SXlUgdwTDwa7_dxfM-XZq-pQg2n-BV6m86nRVAMEdkHrf_lnx29se1w8RhGdPIL87KYco0rxHa5PxV30ygsEE6L6rV2QXbiW7gCg3CldMpmloHnOIM_5R7zqqe7eA=[3] Title: Integrating Surface Plasmon Resonance and Docking Analysis for Mechanistic Insights of Tryptase Inhibitors. Source: mdpi.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEl8wqkvxpFmPLh3MpNWREuJqk_AuT0VFYnA9xYg0MXhr0jptxnTYWD1tT9GlN4G9kaAY_JGmqMDg7ZM_JOAiNU3r1OUG5ad1-XYLFjpQbM2J8OMru7SqX91taAN9pxHrAxy3c=

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Handling of 4-Ethylisoquinoline-1,3(2H,4H)-dione

Disclaimer: As of the date of this guide, a specific, verified Safety Data Sheet (SDS) for 4-Ethylisoquinoline-1,3(2H,4H)-dione is not publicly available. The following protocols are based on the known hazards of the str...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: As of the date of this guide, a specific, verified Safety Data Sheet (SDS) for 4-Ethylisoquinoline-1,3(2H,4H)-dione is not publicly available. The following protocols are based on the known hazards of the structurally similar compound, 4-(ethoxymethylidene)-1,2,3,4-tetrahydroisoquinoline-1,3-dione, and general principles of safe laboratory practice for handling novel chemical entities. Researchers must exercise caution and treat this compound as potentially hazardous. This guide should supplement, not replace, a thorough, institution-specific risk assessment.

Inferred Hazard Assessment & Immediate Precautions

Given the lack of specific toxicological data, we will proceed with a conservative assessment based on the known hazards of a close structural analog, 4-(ethoxymethylidene)-1,2,3,4-tetrahydroisoquinoline-1,3-dione[1]. The parent isoquinoline structure is also known to be harmful if swallowed, toxic in contact with skin, and a cause of serious eye irritation[2][3][4]. Therefore, a high degree of caution is warranted.

Primary Inferred Hazards:

  • Acute Toxicity: Potentially harmful if swallowed, in contact with skin, or if inhaled[1].

  • Skin Irritation: Likely to cause skin irritation upon contact[1].

  • Serious Eye Irritation: Assumed to cause serious eye irritation[1].

  • Specific Target Organ Toxicity (Single Exposure): May cause drowsiness or dizziness[1].

These hazards necessitate strict adherence to the handling protocols outlined below.

Hazard Classification (Inferred from Analog) GHS Pictogram Hazard Code Signal Word
Acute Toxicity (Oral, Dermal, Inhalation)GHS07H302 + H312 + H332Warning
Skin IrritationGHS07H315Warning
Eye IrritationGHS07H319Warning
Specific Target Organ Toxicity (Single Exposure)GHS07H336Warning

Table 1: Summary of inferred hazards for 4-Ethylisoquinoline-1,3(2H,4H)-dione based on a structural analog[1].

Essential Personal Protective Equipment (PPE)

The selection of PPE is your primary defense against exposure. Do not handle this compound without the following equipment. The causality is clear: preventing all routes of exposure—dermal, ocular, and respiratory—is paramount.

  • Hand Protection: Chemical-resistant gloves are mandatory. Nitrile or butyl rubber gloves (minimum 0.4 mm thickness) are recommended[5]. Always inspect gloves for tears or punctures before use. Employ proper glove removal technique to avoid contaminating your skin[6]. Contaminated gloves must be disposed of as hazardous waste[6].

  • Eye Protection: Safety glasses with side shields are the minimum requirement. However, given the potential for serious eye irritation, the use of chemical splash goggles is strongly advised[4].

  • Skin and Body Protection: A fully buttoned laboratory coat is required. For operations with a higher risk of splashes or dust generation, consider chemical-resistant aprons or suits[6][7].

  • Respiratory Protection: All handling of solid material or solutions should be performed within a certified chemical fume hood to prevent inhalation of dust or aerosols[7][8]. If work outside of a hood is unavoidable and there is a risk of aerosolization, a NIOSH-approved respirator is necessary[6].

Operational Plan: From Receipt to Disposal

This workflow is designed to minimize exposure at every step. Each stage is a critical control point for ensuring laboratory safety.

G cluster_prep Preparation & Engineering Controls cluster_handling Chemical Handling Workflow cluster_cleanup Post-Experiment & Disposal a Verify Fume Hood Certification b Assemble All Required PPE c Prepare Spill Kit & Waste Containers d Transfer Compound from Stock Bottle c->d Proceed to Handling e Weigh Solid Material d->e f Prepare Solution e->f g Perform Experiment f->g h Decontaminate Glassware & Surfaces g->h Proceed to Cleanup i Segregate & Label Hazardous Waste h->i j Dispose of Waste via EHS Guidelines i->j k Remove PPE & Wash Hands j->k

Diagram 1: Safe Handling Workflow for 4-Ethylisoquinoline-1,3(2H,4H)-dione.

Step-by-Step Handling Protocol:
  • Preparation:

    • Ensure the chemical fume hood has a current certification and is functioning correctly.

    • Don all required PPE before entering the handling area[7].

    • Designate a specific area within the hood for the procedure.

    • Ensure an appropriate spill kit (e.g., inert absorbent material like Chemizorb® or sand) is readily accessible[8].

    • Prepare clearly labeled hazardous waste containers for solid and liquid waste.

  • Handling the Compound:

    • Work exclusively within a chemical fume hood or other suitable local exhaust ventilation system[7][8][9].

    • To minimize static discharge, which can cause fine powders to disperse, ground any equipment used[8][10].

    • Carefully open the container. Avoid creating dust.

    • Use a spatula to transfer the solid for weighing. Place the weighing vessel in a beaker to contain any minor spills.

    • If making a solution, add the solvent to the solid slowly. Cap and mix gently.

  • Post-Handling & Decontamination:

    • Following the experiment, decontaminate all surfaces and equipment.

    • Rinse all contaminated glassware within the fume hood before taking it for further cleaning.

    • Securely close the primary container of 4-Ethylisoquinoline-1,3(2H,4H)-dione.

    • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents[3][7].

Emergency & Spill Procedures

Immediate and correct response to an exposure or spill is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so[4][10]. Seek immediate medical attention from an ophthalmologist[8].

  • Skin Contact: Take off all contaminated clothing immediately. Wash the affected skin area with plenty of soap and water[10][11]. If skin irritation occurs, seek medical advice[7][11].

  • Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing. If the person feels unwell or breathing is difficult, seek immediate medical attention[7][10].

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Immediately call a physician or poison control center[10].

  • Small Spill (in a fume hood):

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).

    • Carefully scoop the material into a designated hazardous waste container[5][6].

    • Wipe the spill area with a suitable solvent, followed by soap and water.

  • Large Spill:

    • Evacuate the immediate area and alert colleagues.

    • Prevent the spill from entering drains[8][11].

    • Contact your institution's Environmental Health & Safety (EHS) department immediately. Do not attempt to clean up a large spill without specialized training and equipment.

Disposal Plan

Chemical waste must be managed responsibly to ensure environmental and personal safety.

  • Waste Segregation: Do not mix this waste with other chemical streams unless explicitly permitted by your EHS office[8].

  • Containerization: All waste containing 4-Ethylisoquinoline-1,3(2H,4H)-dione, including contaminated solids (gloves, paper towels, absorbent) and solutions, must be collected in properly sealed and clearly labeled hazardous waste containers[3].

  • Disposal Protocol: All chemical waste must be disposed of through your institution's licensed hazardous waste disposal program[7][9][11]. Adhere strictly to all local, state, and national regulations[8]. Never dispose of this chemical down the drain[8].

References

  • Merck Millipore. (n.d.). Safety Data Sheet.
  • TCI Chemicals. (2025, November 11). Safety Data Sheet: Ethyl 4-Quinazolone-2-carboxylate.
  • INDOFINE Chemical Company, Inc. (2026, January 23). Safety Data Sheet: Thidiazuron.
  • ChemPoint.com. (2021, May 20). Safety Data Sheet: Quinine Base, Anhydrous.
  • FUJIFILM Wako Chemicals. (2025, May 2). Safety Data Sheet.
  • Merck Millipore. (2025, April 21). Safety Data Sheet: Quinine.
  • ECHEMI. (n.d.). Isoquinoline SDS, 119-65-3 Safety Data Sheets.
  • Krishna Solvechem Ltd. (n.d.). ISO QUINOLINE TECH. CAS NO 119-65-3 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet: Isoquinoline.
  • Clearsynth Labs Ltd. (2026, January 30). Safety Data Sheet.
  • NextSDS. (n.d.). 4-(ethoxymethylidene)-1,2,3,4-tetrahydroisoquinoline-1,3-dione.
  • Seer Inc. (2025, July 11). Safety Data Sheet.
  • Tokyo Chemical Industry. (2025, September 19). Safety Data Sheet: 2,3-Dihydro-4(1H)-quinolinone.

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